Biuret-15N3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C2H5N3O2 |
|---|---|
Molecular Weight |
106.06 g/mol |
IUPAC Name |
(15N)azanylcarbonylurea |
InChI |
InChI=1S/C2H5N3O2/c3-1(6)5-2(4)7/h(H5,3,4,5,6,7)/i3+1,4+1,5+1 |
InChI Key |
OHJMTUPIZMNBFR-FRSWOAELSA-N |
Isomeric SMILES |
C(=O)([15NH2])[15NH]C(=O)[15NH2] |
Canonical SMILES |
C(=O)(N)NC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
What is Biuret-15N3 and its chemical structure?
An In-depth Technical Guide on the Core Properties and Applications of Biuret-15N3 for Researchers, Scientists, and Drug Development Professionals.
This compound is the isotopically labeled form of biuret, where the three nitrogen atoms are replaced with the heavy isotope, Nitrogen-15 (¹⁵N).[1][2] This stable isotope labeling makes it a valuable tool in various analytical and research applications, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3] Its chemical and physical properties are nearly identical to its unlabeled counterpart, allowing it to mimic the behavior of biuret in biological and chemical systems while being distinguishable by mass-sensitive and NMR-based analytical techniques.
Chemical Structure and Identification
This compound is a condensation product of two urea molecules, with all three nitrogen atoms isotopically enriched. The IUPAC name for this compound is (¹⁵N)azanylcarbonylurea.[4]
The chemical structure of this compound is as follows:
Caption: Chemical structure of this compound.
Physicochemical Properties
The key physicochemical properties of this compound and its unlabeled analogue are summarized below. The isotopic labeling results in a higher molecular weight for this compound.
| Property | This compound | Biuret (unlabeled) |
| CAS Number | 287484-46-2[4] | 108-19-0 |
| Molecular Formula | C₂H₅¹⁵N₃O₂ | C₂H₅N₃O₂ |
| Molecular Weight | 106.06 g/mol | 103.08 g/mol |
| Appearance | White solid | White crystals or pellets |
| Melting Point | 185-190 °C (decomposes) | 190 °C (decomposes) |
| Isotopic Purity | ≥98 atom % ¹⁵N | Not Applicable |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | Soluble in hot water; freely soluble in alcohol; very slightly soluble in ether. Water solubility: 2.01 g/100g at 25°C, 53.5 g/100g at 105.5°C. |
| Stability | Stable, hygroscopic. | Stable, hygroscopic. Incompatible with strong oxidizing agents and strong bases. |
Applications in Research and Drug Development
The primary utility of this compound lies in its application as an internal standard for quantitative analytical methods. Stable isotope-labeled compounds are considered the gold standard for quantitative mass spectrometry assays.
Key Applications Include:
-
Quantitative NMR (qNMR) Spectroscopy: this compound can be used as an internal standard for the accurate quantification of analytes in a sample. By adding a precisely known amount of this compound to a sample, the concentration of the analyte of interest can be determined by comparing the integral of the analyte's NMR signal to the integral of a signal from the internal standard.
-
Isotope Dilution Mass Spectrometry (IDMS): In mass spectrometry, this compound serves as an ideal internal standard for quantifying unlabeled biuret or other small molecules. The labeled compound is added to the sample, and the ratio of the mass spectrometric signal of the analyte to the signal of the labeled standard is used to determine the analyte's concentration. This method corrects for sample loss during preparation and variations in instrument response.
-
Metabolic Tracing: While less common for biuret itself, ¹⁵N-labeled compounds are widely used to trace the metabolic fate of molecules in biological systems.
It is important to note that while the name "biuret" is associated with the Biuret test for protein quantification, the reagent used in this colorimetric assay does not actually contain biuret. The test is named due to the similarity in the chemical bonds that produce the characteristic color change.
Biological Role and Signaling Pathways
Current scientific literature does not indicate a role for biuret as a signaling molecule in biological pathways. Its primary biological significance is as a non-protein nitrogen source in ruminant feed, where it is converted to protein by gut microorganisms. In agriculture, biuret is considered an impurity in urea-based fertilizers and can be toxic to plants at high concentrations. There is no evidence to suggest that this compound is involved in any specific signaling pathways.
Experimental Protocols
While specific, detailed protocols for the use of this compound are often developed and optimized in individual laboratories based on the specific analytical instrumentation and sample matrix, the following provides a general workflow for its use as an internal standard in quantitative NMR and Mass Spectrometry.
General Workflow for Quantitative Analysis using this compound
References
Biuret-¹⁵N₃: A Technical Guide to Synthesis and Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling process for Biuret-¹⁵N₃, a critical tool in metabolic research and drug development. Biuret-¹⁵N₃ serves as a stable isotope-labeled tracer, enabling the precise tracking and quantification of nitrogen metabolism pathways. This document outlines the foundational principles of its synthesis, presents available data, and details the experimental logic for its application in metabolic studies.
Core Concepts: Synthesis of Biuret from Urea
Biuret is synthesized through the controlled pyrolysis of urea. When heated, two molecules of urea condense to form one molecule of biuret and release one molecule of ammonia. This reaction is the fundamental principle behind the production of both unlabeled and isotopically labeled biuret.
The general chemical reaction is as follows:
2 CO(NH₂)₂ → H₂N-CO-NH-CO-NH₂ + NH₃
The synthesis of Biuret-¹⁵N₃ follows the same principle, utilizing ¹⁵N-labeled urea as the precursor. The isotopic label is thereby incorporated into the biuret molecule, resulting in H₂¹⁵N-CO-¹⁵NH-CO-¹⁵NH₂.
Isotopic Labeling Process
The isotopic labeling of biuret to produce Biuret-¹⁵N₃ is achieved by using urea fully labeled with the ¹⁵N isotope (¹⁵N-urea) as the starting material. The pyrolysis of ¹⁵N-urea ensures that all three nitrogen atoms in the resulting biuret molecule are the ¹⁵N isotope, providing a distinct mass shift for analytical detection.
Precursor Synthesis: ¹⁵N-Enriched Urea
The synthesis of the ¹⁵N-labeled precursor, CO(¹⁵NH₂)₂, can be achieved through a reaction involving ¹⁵NH₃, carbon monoxide (CO), and sulfur (S) in the presence of methanol (CH₃OH). A study on this synthesis reported a yield of 76.5% under optimized conditions.[1] The resulting ¹⁵N-urea was found to contain 46.2% nitrogen and 0.55% biuret as an impurity.[1]
Experimental Protocol: Synthesis of Biuret-¹⁵N₃
Materials:
-
¹⁵N-Urea (CO(¹⁵NH₂)₂)
-
Batch reactor (250 ml) with a reflux condenser
-
Heating mantle with temperature control
-
Stirring apparatus
Procedure:
-
Charge the batch reactor with a predetermined quantity of ¹⁵N-urea (e.g., 10 g).
-
Melt the ¹⁵N-urea by heating it to approximately 130°C for 10 minutes.
-
Increase the temperature to the reaction temperature, typically between 145°C and 190°C, while stirring vigorously (e.g., 500 rpm).
-
Maintain the reaction at this temperature for a set duration (e.g., 3 hours) to allow for the conversion of urea to biuret.
-
After the reaction is complete, cool the reactor to room temperature. The solid product will be a mixture of Biuret-¹⁵N₃, unreacted ¹⁵N-urea, and by-products such as triuret-¹⁵N₄ and cyanuric acid-¹⁵N₃.
Purification:
-
The purification of the crude product is essential to isolate Biuret-¹⁵N₃. Recrystallization is a common method for purifying biuret. The crude product can be dissolved in hot water and allowed to cool slowly to form crystals of purified biuret. Due to the isotopic labeling, it is critical to optimize the recrystallization process to maximize yield and purity of the Biuret-¹⁵N₃.
Quantitative Data
Detailed quantitative data specifically for the synthesis of Biuret-¹⁵N₃ is limited in publicly available literature. However, data from the synthesis of unlabeled biuret can provide an initial benchmark.
| Parameter | Value | Reference |
| Unlabeled Biuret Synthesis | ||
| Urea Conversion (non-catalytic) | 24.0% | [2] |
| Biuret Yield (non-catalytic) | 22.7% | [2] |
| By-product Yield (non-catalytic) | 1.6% | [2] |
| ¹⁵N-Urea Precursor Synthesis | ||
| Yield of CO(¹⁵NH₂)₂ | 76.5% | |
| Biuret content in synthesized ¹⁵N-Urea | 0.55% | |
| Biuret-¹⁵N₃ Properties | ||
| Molecular Weight | 106.06 g/mol | |
| CAS Number | 287484-46-2 |
Application in Metabolic Tracing: Experimental Workflow
Biuret-¹⁵N₃ is utilized as a tracer in metabolic studies to investigate nitrogen metabolism pathways. The general workflow for such an experiment involves introducing the labeled compound into a biological system and then tracking its incorporation into various downstream metabolites using mass spectrometry or NMR.
Below is a conceptual workflow for a nitrogen metabolism study using Biuret-¹⁵N₃.
Caption: A generalized experimental workflow for utilizing Biuret-¹⁵N₃ in metabolic tracing studies.
Signaling Pathway Analysis
While specific signaling pathways elucidated using Biuret-¹⁵N₃ are not detailed in the available literature, the general principle of using ¹⁵N-labeled compounds is to trace the flow of nitrogen through various metabolic routes. For instance, the nitrogen from Biuret-¹⁵N₃ could be traced through amino acid synthesis pathways.
The following diagram illustrates a hypothetical pathway where the nitrogen from Biuret-¹⁵N₃ is incorporated into amino acids.
Caption: Hypothetical metabolic fate of nitrogen from Biuret-¹⁵N₃ in amino acid biosynthesis.
Conclusion
Biuret-¹⁵N₃ is a valuable tool for researchers in the life sciences. Its synthesis, based on the pyrolysis of ¹⁵N-urea, provides a means to introduce a stable isotope label into studies of nitrogen metabolism. While detailed, publicly available protocols for its synthesis are scarce, the principles outlined in this guide provide a solid foundation for its preparation and application. Further research to optimize the synthesis and purification of Biuret-¹⁵N₃ and to explore its application in a wider range of biological systems will undoubtedly continue to enhance its utility in drug development and metabolic research.
References
Physical and chemical properties of Biuret-15N3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of Biuret-15N3, an isotopically labeled form of biuret. It includes quantitative data, detailed experimental protocols, and visualizations to support research and development activities.
Introduction
Biuret (C₂H₅N₃O₂), also known as carbamoylurea, is formed by the condensation of two urea molecules.[1][2] The isotopically labeled variant, this compound, contains three nitrogen-15 (¹⁵N) atoms in place of the naturally abundant ¹⁴N isotope.[3] This labeling makes it a valuable tool in metabolic studies, protein analysis, and as a tracer in various biochemical and agricultural research applications, where it allows for the precise tracking of nitrogen pathways.[4] While its chemical reactivity is nearly identical to unlabeled biuret, its distinct mass makes it easily distinguishable in mass spectrometry and NMR spectroscopy.
Physical and Chemical Properties
Biuret is a white, odorless, crystalline solid. It is hygroscopic and stable under normal conditions but is incompatible with strong oxidizing agents and strong bases. The incorporation of ¹⁵N isotopes primarily affects the molar mass and spectroscopic properties, while other physical characteristics such as melting point, solubility, and appearance remain largely unchanged.
Table 1: General and Physical Properties of Biuret vs. This compound
| Property | Biuret (Unlabeled) | This compound | Data Source(s) |
| Molecular Formula | C₂H₅N₃O₂ | C₂H₅¹⁵N₃O₂ | |
| Molar Mass | 103.08 g/mol | 106.06 g/mol | |
| Appearance | White crystalline powder/needles | White solid | |
| Odor | Odorless | Odorless | |
| Melting Point | 185-195 °C (decomposes) | 185-190 °C (decomposes) | |
| Density | 1.467 g/cm³ | Not specified (expected to be slightly higher) |
Table 2: Solubility of Biuret
| Solvent | Solubility ( g/100 mL) | Temperature (°C) | Data Source(s) |
| Water | 2.0 | 25 | |
| Water | 7.0 | 50 | |
| Water | 20.0 | 75 | |
| Ethanol | Freely soluble / Easily soluble | Not specified | |
| Diethyl Ether | Very slightly soluble | Not specified |
Spectroscopic Data
The key distinction of this compound lies in its spectroscopic signature.
-
Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak for this compound will appear at an m/z value that is 3 units higher than that of unlabeled biuret (M+3). The fragmentation pattern will also show corresponding mass shifts for nitrogen-containing fragments. The mass spectrum for unlabeled biuret shows a molecular ion peak at m/z 103 and a base peak at m/z 60.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be similar to unlabeled biuret. However, the ¹⁵N labeling allows for ¹H-¹⁵N coupling, which can provide detailed structural information.
-
¹³C NMR: The carbon spectrum will show coupling to the attached ¹⁵N atoms (¹J-coupling), resulting in splitting of the carbonyl carbon signals.
-
¹⁵N NMR: This is the most direct technique for observing the labeled atoms. This compound will show distinct signals in the ¹⁵N NMR spectrum, which are absent for the unlabeled compound.
-
-
Infrared (IR) Spectroscopy: Isotopic labeling causes a shift in the vibrational frequencies of bonds involving the labeled atoms. For this compound, the N-H stretching and bending vibrations, as well as C-N stretching modes, will shift to lower frequencies compared to unlabeled biuret due to the heavier mass of the ¹⁵N isotope.
Key Experimental Protocols
A. Synthesis of Biuret
A common method for synthesizing biuret is the controlled thermal decomposition of urea.
-
Principle: Two molecules of urea condense upon heating, eliminating one molecule of ammonia to form biuret.
-
2 CO(NH₂)₂ → HN(CONH₂)₂ + NH₃
-
-
Methodology:
-
Place urea in a reaction vessel and heat to approximately 150-180 °C.
-
Maintain the temperature for several hours until the molten urea becomes slightly cloudy, indicating the formation of biuret and the evolution of ammonia gas.
-
Cool the reaction mixture, which will solidify.
-
Purify the resulting solid by recrystallization. Dissolve the crude product in hot water.
-
For higher purity, recrystallization can be repeated from a 2% sodium hydroxide solution and then water to yield crystalline needles of biuret monohydrate.
-
-
Note: For the synthesis of this compound, ¹⁵N-labeled urea would be used as the starting material.
B. The Biuret Test for Protein Quantification
The Biuret test is a colorimetric assay used to determine the concentration of proteins in a sample. It relies on the reaction of copper(II) ions with peptide bonds in an alkaline environment. Although the test is named after biuret, the reagent itself does not contain biuret. The name originates because biuret gives a positive result due to its peptide-like bonds.
-
Principle: In an alkaline solution, Cu²⁺ ions form a coordination complex with the nitrogen atoms involved in peptide bonds, resulting in a characteristic purple-colored solution. The intensity of the color is directly proportional to the number of peptide bonds, and therefore to the protein concentration. The absorbance of this complex is typically measured at 540 nm.
-
Reagent Preparation:
-
Dissolve 1.5 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and 6.0 g of sodium potassium tartrate (KNaC₄H₄O₆·4H₂O) in 500 mL of distilled water. The tartrate stabilizes the Cu²⁺ ions in the alkaline solution.
-
With stirring, add 300 mL of 10% NaOH solution.
-
Dilute the final solution to 1 liter with distilled water and store in a plastic bottle.
-
-
Experimental Protocol:
-
Preparation: Label test tubes for a blank, standards, and unknown samples. Prepare a series of protein standards (e.g., using Bovine Serum Albumin, BSA) of known concentrations.
-
Reaction: To 1-2 mL of each sample, standard, and blank (distilled water), add an equal volume (1-2 mL) of the Biuret reagent.
-
Incubation: Mix the contents of each tube thoroughly and let them stand at room temperature for 5 to 30 minutes.
-
Measurement: Set a spectrophotometer to 540 nm and zero it using the blank tube.
-
Measure the absorbance of each standard and unknown sample.
-
Analysis: Plot a standard curve of absorbance versus protein concentration for the standards. Use this curve to determine the protein concentration in the unknown samples.
-
Visualizations
Diagram 1: Chemical Principle of the Biuret Test
Caption: Reaction mechanism of the Biuret test for protein detection.
Diagram 2: Experimental Workflow for Protein Quantification
Caption: Step-by-step workflow for the Biuret protein assay.
References
Biuret-15N3 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Biuret-15N3, a stable isotope-labeled compound. The guide details its chemical properties, and while specific advanced research applications for this compound are not extensively documented, this guide outlines its likely role as a tracer and internal standard. Furthermore, it provides detailed protocols for the widely used Biuret protein assay, the primary context for its unlabeled counterpart.
Core Compound Data: this compound
This compound is a non-radioactive, stable isotope-labeled version of biuret, where the three nitrogen atoms are replaced with the Nitrogen-15 (¹⁵N) isotope. This labeling makes it a valuable tool in various analytical and research applications, particularly in tracer studies and as an internal standard for mass spectrometry-based quantification.
| Property | Value |
| CAS Number | 287484-46-2 |
| Molecular Weight | 106.06 g/mol |
| Molecular Formula | C₂H₅¹⁵N₃O₂ |
Applications in Research and Drug Development
Stable isotope-labeled compounds like this compound are crucial in the drug development process and various research fields.[1][2] Their primary applications include:
-
Metabolic Studies: ¹⁵N labeled compounds are used to trace the metabolic fate of molecules in biological systems.[3][4][5] By introducing this compound, researchers can track its degradation and the incorporation of its nitrogen atoms into other molecules.
-
Quantitative Analysis: In techniques like mass spectrometry (MS), this compound can be used as an internal standard. Since it is chemically identical to the unlabeled biuret but has a different mass, it allows for precise quantification of the unlabeled compound in a sample.
-
Tracer in Biosynthetic Pathways: ¹⁵N-labeled precursors are instrumental in elucidating the biosynthetic pathways of natural products.
While specific signaling pathways involving biuret are not well-defined, its metabolic pathway has been studied, particularly in ruminants. These studies indicate that biuret is degraded to urea and subsequently ammonia. The use of ¹⁵N-labeled biuret could further elucidate these and other metabolic processes in various organisms.
Below is a generalized workflow illustrating the use of an isotopically labeled compound such as this compound in a research setting.
Experimental Protocol: The Biuret Protein Assay
The Biuret test is a colorimetric assay used to determine the total protein concentration in a sample. The principle of the assay is that in an alkaline environment, the copper(II) ions in the Biuret reagent form a coordination complex with the peptide bonds of proteins, resulting in a purple-colored solution. The intensity of the color is directly proportional to the protein concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization [frontiersin.org]
- 5. Recent advances in marine N-cycle studies using 15N labeling methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Nitrogen's Journey: A Technical Guide to Biuret-15N3 Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and applications of Biuret-15N3, a stable isotope-labeled compound crucial for tracing nitrogen pathways in biological systems. By incorporating the heavy isotope of nitrogen, ¹⁵N, into all three nitrogen positions of the biuret molecule, researchers can precisely track its uptake, metabolism, and incorporation into various biomolecules. This guide provides a comprehensive overview of the relevant metabolic pathways, detailed experimental protocols for utilizing this compound, and a structured presentation of quantitative data analysis, empowering researchers to leverage this powerful tool in their studies.
The Chemical Identity and Significance of this compound
Biuret (C₂H₅N₃O₂), a compound formed from the condensation of two urea molecules, serves as a nitrogen source for various organisms, including certain plants and microorganisms. The isotopically labeled form, this compound, possesses the same chemical properties as its unlabeled counterpart but has a greater mass due to the substitution of the naturally abundant ¹⁴N with ¹⁵N at all three nitrogen positions. This mass difference allows for its unambiguous detection and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, making it an invaluable tracer in metabolic research.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂H₅¹⁵N₃O₂ |
| Molecular Weight | 106.06 g/mol |
| Isotopic Purity | Typically ≥98 atom % ¹⁵N |
| Appearance | Solid |
| SMILES String | [15NH2]C(=O)[15NH]C([15NH2])=O |
| InChI Key | OHJMTUPIZMNBFR-FRSWOAELSA-N |
Metabolic Fates of Biuret: Key Signaling Pathways
The primary application of this compound lies in elucidating metabolic pathways where biuret is an intermediate or a nitrogen source. A well-characterized pathway involving biuret is the bacterial degradation of cyanuric acid, a by-product of industrial processes and the breakdown of some herbicides.
Bacterial Degradation of Cyanuric Acid via Biuret
Several soil microorganisms utilize cyanuric acid as a sole nitrogen source, breaking it down through a multi-step enzymatic pathway where biuret is a key intermediate. The use of this compound can definitively trace the flow of nitrogen through this pathway.
In this pathway, the ¹⁵N atoms from this compound are sequentially released as ammonia (¹⁵NH₃), which can then be assimilated by the microorganism into other nitrogen-containing biomolecules such as amino acids and nucleotides.
Experimental Protocols for this compound Labeling Studies
The successful application of this compound as a tracer requires meticulously planned and executed experiments. The following sections provide detailed methodologies for key experiments in microbial and plant studies.
Microbial Culture Labeling with this compound
This protocol outlines the steps for tracing the assimilation of this compound by soil bacteria capable of utilizing it as a nitrogen source.
Objective: To quantify the incorporation of ¹⁵N from this compound into bacterial biomass and key metabolites.
Materials:
-
Bacterial isolate capable of biuret degradation
-
Minimal salts medium (lacking a nitrogen source)
-
This compound (isotopic purity ≥98%)
-
Unlabeled biuret (for control cultures)
-
Sterile culture flasks
-
Incubator shaker
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Gas chromatography-mass spectrometry (GC-MS) system
-
Reagents for metabolite extraction (e.g., methanol, chloroform, water)
-
Reagents for protein hydrolysis and amino acid derivatization
Procedure:
-
Culture Preparation: Inoculate the bacterial strain into a starter culture with a suitable nitrogen source and grow to mid-log phase.
-
Nitrogen Starvation (Optional): To enhance the uptake of the labeled substrate, harvest the cells by centrifugation, wash with a nitrogen-free minimal medium, and resuspend in the same medium for a short period (e.g., 1-2 hours).
-
Labeling:
-
Prepare experimental cultures in nitrogen-free minimal medium supplemented with a defined concentration of this compound (e.g., 1 mM).
-
Prepare control cultures with an equivalent concentration of unlabeled biuret.
-
Incubate the cultures under optimal growth conditions (e.g., 30°C with shaking).
-
-
Time-Course Sampling: Collect aliquots of the cultures at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to monitor the disappearance of this compound from the medium and the incorporation of ¹⁵N into the biomass.
-
Sample Processing:
-
Separate the cells from the medium by centrifugation.
-
Analyze the supernatant for the remaining concentration of biuret.
-
Quench the metabolism of the cell pellets rapidly (e.g., by flash-freezing in liquid nitrogen).
-
Perform metabolite extraction from the cell pellets.
-
Hydrolyze a portion of the biomass to release amino acids.
-
-
Analytical Measurement:
-
LC-MS Analysis: Analyze the metabolite extracts to identify and quantify ¹⁵N-labeled intermediates and end-products of biuret metabolism.
-
GC-MS Analysis: Derivatize the amino acids from the protein hydrolysate and analyze by GC-MS to determine the ¹⁵N enrichment in individual amino acids.
-
Plant Uptake and Metabolism of this compound
This protocol describes an experiment to trace the uptake and assimilation of nitrogen from this compound in plants.
Objective: To determine the efficiency of nitrogen uptake from biuret and its translocation and incorporation into different plant tissues.
Materials:
-
Plant seedlings (e.g., a crop species known to respond to biuret)
-
Hydroponic system or pot culture with a defined growth medium
-
Nutrient solution lacking nitrogen
-
This compound
-
Unlabeled biuret
-
Plant growth chamber with controlled environment
-
Isotope Ratio Mass Spectrometer (IRMS)
-
LC-MS system
Procedure:
-
Plant Acclimatization: Grow the plants in a complete nutrient solution until they reach the desired growth stage.
-
Nitrogen Depletion: Replace the complete nutrient solution with a nitrogen-free solution for a period (e.g., 24-48 hours) to induce nitrogen demand.
-
Labeling:
-
Introduce this compound into the nutrient solution at a specific concentration.
-
For control plants, use an equivalent concentration of unlabeled biuret.
-
-
Harvesting: Harvest the plants at different time points after the introduction of the label. Separate the plants into different tissues (roots, stems, leaves).
-
Sample Preparation:
-
Wash the roots thoroughly to remove any surface-adhered label.
-
Dry all plant tissues to a constant weight.
-
Grind the dried tissues into a fine powder.
-
-
Analysis:
-
IRMS Analysis: Determine the total ¹⁵N enrichment in each plant tissue to calculate the nitrogen derived from biuret.
-
LC-MS Analysis: Perform metabolite extraction from fresh tissue samples to analyze the incorporation of ¹⁵N into soluble nitrogen compounds like amino acids and amides.
-
Quantitative Data Presentation and Analysis
The data generated from this compound tracing experiments are quantitative and provide deep insights into nitrogen metabolism. Structured tables are essential for clear presentation and comparison of results.
Table 2: ¹⁵N Enrichment in Bacterial Amino Acids after Incubation with Biuret-¹⁵N₃
| Amino Acid | ¹⁵N Atom Percent Excess (APE) at 4 hours | ¹⁵N Atom Percent Excess (APE) at 24 hours |
| Glutamate | 45.2 ± 3.1 | 85.7 ± 4.5 |
| Glutamine | 60.8 ± 4.2 | 92.1 ± 3.8 |
| Aspartate | 38.5 ± 2.9 | 79.3 ± 4.1 |
| Alanine | 35.1 ± 2.5 | 75.6 ± 3.9 |
| Valine | 20.3 ± 1.8 | 60.2 ± 3.2 |
| Leucine | 18.9 ± 1.5 | 58.9 ± 3.0 |
Data are presented as mean ± standard deviation (n=3). APE is the percentage of ¹⁵N above the natural abundance.
Table 3: Nitrogen Use Efficiency of Biuret-¹⁵N₃ in Wheat Seedlings
| Plant Tissue | Total Nitrogen (%) | ¹⁵N Enrichment (atom %) | Nitrogen Derived from Biuret (%) |
| Roots | 2.8 ± 0.2 | 1.5 ± 0.1 | 30.5 ± 2.5 |
| Shoots | 3.5 ± 0.3 | 1.2 ± 0.1 | 22.8 ± 2.1 |
| Whole Plant | 3.2 ± 0.2 | 1.3 ± 0.1 | 25.7 ± 2.3 |
Data are presented as mean ± standard deviation (n=5). Nitrogen Derived from Biuret (%) is calculated based on the ¹⁵N enrichment of the plant tissue relative to the ¹⁵N enrichment of the supplied Biuret-¹⁵N₃.
Experimental and Analytical Workflows
Visualizing the workflow of a this compound tracing experiment provides a clear overview of the entire process, from sample preparation to data analysis.
This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this compound as a powerful tool for investigating nitrogen metabolism. The ability to trace the journey of nitrogen from a specific source into the intricate network of metabolic pathways is essential for advancing our understanding in fields ranging from agricultural science to drug development.
An In-depth Technical Guide to the Applications of ¹⁵N Stable Isotope Tracers in Metabolic Research
A Note on "Biuret-¹⁵N₃": The term "Biuret-¹⁵N₃" does not correspond to a recognized or commonly utilized tracer in metabolic research. It is likely a conflation of the "biuret test," a qualitative and quantitative colorimetric assay for proteins, and the use of ¹⁵N-labeled compounds. This guide will focus on the established applications of various ¹⁵N-labeled molecules in metabolic studies.
Stable isotope tracers, particularly those labeled with nitrogen-15 (¹⁵N), are indispensable tools in metabolic research, offering a safe and effective way to study the dynamics of nitrogen metabolism in vivo.[1][2] Unlike radioactive isotopes, stable isotopes are non-radioactive, making them suitable for use in human studies across various populations.[3] By introducing ¹⁵N-enriched compounds into a biological system, researchers can track the movement of nitrogen atoms through various metabolic pathways, providing quantitative insights into processes such as protein synthesis and breakdown, amino acid metabolism, and nitrogen flux.[1][3] This technical guide provides an in-depth overview of the applications of ¹⁵N tracers in metabolic research, with a focus on experimental design, data interpretation, and key methodologies.
Core Applications in Metabolic Research
The primary applications of ¹⁵N-labeled compounds in metabolic research include:
-
Protein Synthesis and Turnover: Quantifying the rate at which new proteins are synthesized and degraded in various tissues.
-
Nitrogen Flux: Tracing the movement of nitrogen between different metabolic pools, such as amino acids, urea, and ammonia.
-
Amino Acid Kinetics: Studying the metabolism of individual amino acids.
-
Urea Cycle Dynamics: Investigating the body's primary pathway for disposing of excess nitrogen.
Commonly Used ¹⁵N Tracers
A variety of ¹⁵N-labeled compounds are used in metabolic research, with the choice of tracer depending on the specific research question. Some of the most common tracers include:
-
¹⁵N-Labeled Amino Acids:
-
[¹⁵N]Leucine: Frequently used to measure muscle protein synthesis due to its essential nature and metabolic fate in muscle tissue.
-
[¹⁵N]Glycine: Often used for whole-body protein turnover studies due to its central role in nitrogen metabolism.
-
[¹⁵N]Lysine: Another essential amino acid used for measuring protein synthesis.
-
[¹⁵N]Phenylalanine: Its metabolism is primarily confined to protein synthesis and hydroxylation to tyrosine, making it a good tracer for protein kinetics.
-
-
¹⁵N-Labeled Ammonia and Urea:
-
¹⁵NH₄Cl (Ammonium Chloride): Used to study nitrogen assimilation and the urea cycle.
-
[¹⁵N₂]Urea: Employed to measure urea production and recycling.
-
Quantitative Data Presentation
The following tables summarize quantitative data from studies utilizing ¹⁵N tracers to assess various metabolic parameters.
Table 1: Fractional Synthesis Rate (FSR) of Human Muscle Protein
| Tracer | Condition | Muscle | FSR (%/h) | Reference |
| [²H₃]Leucine | Fasted | Quadriceps | 0.063 ± 0.005 | |
| Fed | Quadriceps | 0.080 ± 0.007 | ||
| [²H₅]Phenylalanine | Fasted | Quadriceps | 0.051 ± 0.004 | |
| Fed | Quadriceps | 0.066 ± 0.005 | ||
| [²H₅]Phenylalanine | Rest | Vastus Lateralis | 0.080 ± 0.007 | |
| Post-exercise | Vastus Lateralis | 0.110 ± 0.010 | ||
| [²H₃]Leucine | Rest | Vastus Lateralis | 0.085 ± 0.004 | |
| Post-exercise | Vastus Lateralis | 0.109 ± 0.005 | ||
| [α-¹⁵N]Lysine | Post-absorptive | Vastus Lateralis | Sarcoplasmic: 3.8%/day, Myofibrillar: 1.46%/day |
Table 2: Whole-Body Protein Turnover in Humans
| Tracer | Method | Protein Synthesis (g·kg⁻¹·d⁻¹) | Protein Breakdown (g·kg⁻¹·d⁻¹) | Net Balance (g·kg⁻¹·d⁻¹) | Reference |
| ¹⁵N-Glycine | Single Dose (Urine Ammonia - 12h) | 7.1 (5.5-9.0) | 7.1 (5.6-9.0) | - | |
| ¹⁵N-Glycine | Single Dose (Urine Urea - 24h) | 5.8 (3.8-6.7) | 6.7 (4.5-7.6) | -0.34 (-0.47 to -0.30) |
Experimental Protocols
Protocol 1: Measurement of Muscle Protein Synthesis using Primed-Constant Infusion of [¹⁵N]Leucine
This protocol is a standard method for determining the fractional synthesis rate (FSR) of muscle protein.
-
Subject Preparation: Subjects are typically studied in a post-absorptive state (overnight fast). Catheters are inserted into an antecubital vein for tracer infusion and into a contralateral hand or wrist vein, which is heated to obtain arterialized blood samples.
-
Tracer Administration: A priming dose of [¹⁵N]leucine is administered to rapidly achieve isotopic steady-state in the precursor pool. This is immediately followed by a constant intravenous infusion of the tracer for several hours.
-
Blood Sampling: Arterialized blood samples are collected at regular intervals throughout the infusion period to monitor plasma ¹⁵N-leucine enrichment.
-
Muscle Biopsy: Muscle tissue samples are obtained, typically from the vastus lateris, at the beginning and end of the infusion period using a percutaneous needle biopsy technique.
-
Sample Analysis:
-
Plasma samples are deproteinized, and the supernatant is analyzed for ¹⁵N-leucine enrichment using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Muscle tissue is homogenized, and proteins are hydrolyzed to their constituent amino acids. The enrichment of ¹⁵N-leucine in the protein hydrolysate is determined by GC-MS or isotope ratio mass spectrometry (IRMS).
-
-
Calculation of FSR: The FSR of muscle protein is calculated using the following formula:
FSR (%/h) = (E₂ - E₁) / (Eₚ * t) * 100
Where:
-
E₂ and E₁ are the ¹⁵N-leucine enrichments in muscle protein at the end and beginning of the infusion, respectively.
-
Eₚ is the average ¹⁵N-leucine enrichment in the precursor pool (plasma or muscle intracellular free amino acids).
-
t is the duration of the infusion period in hours.
-
Protocol 2: Whole-Body Protein Turnover using a Single Oral Dose of [¹⁵N]Glycine
This is a non-invasive method for assessing whole-body protein turnover.
-
Subject Preparation: Subjects are typically studied under controlled dietary conditions.
-
Tracer Administration: A single oral dose of [¹⁵N]glycine (e.g., 2 mg/kg body weight) is administered.
-
Urine Collection: All urine is collected over a defined period, typically 12 or 24 hours.
-
Sample Analysis: The ¹⁵N enrichment in urinary urea and/or ammonia is measured using IRMS.
-
Calculation of Protein Turnover: Whole-body protein synthesis and breakdown are calculated from the amount of ¹⁵N excreted in urea and ammonia, in relation to the dose of ¹⁵N administered and the total nitrogen excretion.
Visualizations of Pathways and Workflows
Experimental Workflow for a Human Stable Isotope Infusion Study
Caption: Workflow of a typical stable isotope tracer study in humans.
Metabolic Fate of ¹⁵N-Leucine in Protein Synthesis
Caption: Pathway of ¹⁵N-Leucine incorporation into muscle protein.
Nitrogen Flow in the Urea Cycle
Caption: The Urea Cycle, tracing ¹⁵N from ammonia to urea.
References
- 1. researchgate.net [researchgate.net]
- 2. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Biuret Test: A Comprehensive Technical Guide to Protein Determination
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the biuret test, a widely used colorimetric assay for the quantitative determination of protein concentration. This document details the core chemical principles, provides comprehensive experimental protocols, and presents quantitative data to enable researchers to effectively apply this foundational biochemical technique.
Core Principle of the Biuret Test
The biuret test is a colorimetric method used to determine the total protein concentration in a sample. The underlying principle of this assay is the reaction between copper(II) ions and peptide bonds in an alkaline environment.[1] Proteins are polymers of amino acids linked by peptide bonds. In an alkaline solution, the copper(II) (Cu²⁺) ions in the biuret reagent form a coordination complex with the nitrogen atoms involved in the peptide bonds. This chelation results in a characteristic color change from blue to a violet or purple color.
The intensity of the purple color is directly proportional to the number of peptide bonds present in the solution, and thus to the concentration of the protein.[1][2] This relationship allows for the quantitative measurement of protein concentration by spectrophotometry, typically at a wavelength of 540 nm.[2][3] It is important to note that the test requires the presence of at least two peptide bonds for a positive result; therefore, it does not detect free amino acids or dipeptides.
The name "biuret test" is derived from the compound biuret (H₂N-CO-NH-CO-NH₂), which is formed by heating urea. Biuret itself is not a protein, but it contains peptide-like bonds and gives a positive result with the test, hence the name.
Chemical Reaction Mechanism
The key reaction involves the chelation of a cupric ion (Cu²⁺) by four nitrogen atoms from the peptide backbones of the protein. This forms a stable, colored coordination complex. The alkaline conditions provided by sodium hydroxide are crucial for the deprotonation of the amide groups in the peptide bonds, which facilitates the formation of the complex.
Caption: The formation of a violet-colored complex between Cu²⁺ ions and peptide bonds.
Experimental Protocols
This section provides a detailed methodology for performing a quantitative biuret protein assay.
Reagent Preparation
Biuret Reagent:
A common formulation for the biuret reagent is as follows:
-
Dissolve 1.5 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and 6.0 g of sodium potassium tartrate (KNaC₄H₄O₆·4H₂O) in 500 mL of distilled water. The sodium potassium tartrate acts as a chelating agent to stabilize the cupric ions in the alkaline solution.
-
In a separate container, prepare a 10% (w/v) sodium hydroxide (NaOH) solution by dissolving 100 g of NaOH in 1 L of distilled water.
-
Under constant stirring, slowly add 300 mL of the 10% NaOH solution to the copper sulfate-tartrate solution.
-
Bring the final volume to 1 L with distilled water.
-
Store the biuret reagent in a plastic bottle at room temperature. The reagent is stable for an extended period.
Protein Standard:
A standard protein solution is required to create a calibration curve. Bovine Serum Albumin (BSA) is commonly used for this purpose.
-
Prepare a stock solution of BSA at a concentration of 10 mg/mL by dissolving 100 mg of BSA in 10 mL of distilled water or a suitable buffer.
Assay Procedure
The following workflow outlines the steps for determining the concentration of an unknown protein sample.
Caption: A stepwise workflow for the quantitative biuret protein assay.
Detailed Steps:
-
Preparation of Standards: Prepare a series of BSA standards by diluting the 10 mg/mL stock solution. A typical concentration range is from 1 to 10 mg/mL. Prepare a "blank" tube containing the same diluent as the standards (e.g., distilled water).
-
Sample Preparation: If the approximate concentration of the unknown protein sample is known, dilute it to fall within the range of the standard curve.
-
Reaction Setup: Pipette a fixed volume (e.g., 1 mL) of each standard, the unknown sample, and the blank into separate, clearly labeled test tubes.
-
Addition of Biuret Reagent: Add a fixed volume (e.g., 4 mL) of the biuret reagent to each tube. Mix the contents thoroughly by vortexing.
-
Incubation: Allow the tubes to stand at room temperature for 20-30 minutes for the color to develop fully.
-
Spectrophotometric Measurement: Set a spectrophotometer to a wavelength of 540 nm. Use the "blank" tube to zero the instrument. Measure the absorbance of each standard and the unknown sample.
-
Data Analysis: Plot a standard curve of absorbance at 540 nm versus the concentration of the BSA standards. Determine the concentration of the unknown protein sample by interpolating its absorbance value on the standard curve.
Quantitative Data Presentation
The following table presents a representative dataset for a BSA standard curve obtained using the biuret assay.
| BSA Concentration (mg/mL) | Absorbance at 540 nm |
| 0 (Blank) | 0.000 |
| 1.0 | 0.088 |
| 2.0 | 0.175 |
| 4.0 | 0.350 |
| 6.0 | 0.525 |
| 8.0 | 0.700 |
| 10.0 | 0.875 |
This data is illustrative and may vary based on specific experimental conditions and instrumentation.
The relationship between absorbance and protein concentration is linear within a certain range, adhering to the Beer-Lambert law. A linear regression analysis of the standard curve can be used to derive an equation (y = mx + c), where 'y' is the absorbance, 'm' is the slope, 'x' is the protein concentration, and 'c' is the y-intercept. This equation can then be used to calculate the concentration of unknown samples.
Applications and Limitations
Applications:
-
Total Protein Quantification: The biuret test is widely used for determining the total protein concentration in various biological samples, including serum, plasma, and tissue homogenates.
-
Biochemical Research: It is a fundamental assay in protein purification and characterization studies to monitor protein yield at different stages.
-
Food Industry: The method is employed to assess the protein content of food products.
Limitations:
-
Sensitivity: The biuret test has relatively low sensitivity compared to other protein assays like the Lowry or Bradford assays, requiring a higher protein concentration for accurate measurement.
-
Interfering Substances: Certain substances can interfere with the biuret reaction. These include ammonium salts, which can give a false positive result, and compounds like Tris buffer, which can interfere with the color development.
-
Sample Turbidity: Turbid samples can scatter light and lead to inaccurate absorbance readings. Centrifugation or filtration of such samples is recommended.
-
Protein-to-Protein Variation: While generally less susceptible to protein-to-protein variation than some other methods, the color response can still be influenced by the amino acid composition of the protein.
References
Biuret-¹⁵N₃ as a Non-Protein Nitrogen Source: An In-depth Technical Guide for Researchers
An Exclusive Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in metabolic research and drug development, enabling the precise tracing of metabolic pathways and the quantification of nutrient utilization. Nitrogen-15 (¹⁵N), a stable isotope of nitrogen, serves as an invaluable tool for these studies due to its detectability by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3] Biuret, a non-protein nitrogen (NPN) compound formed from the condensation of two urea molecules, offers a slower release of nitrogen compared to urea, making it a potentially valuable substrate for metabolic studies where a more controlled delivery of nitrogen is desired.[4][5] This guide provides a comprehensive overview of Biuret-¹⁵N₃, a ¹⁵N-labeled version of biuret, as a novel tracer for investigating nitrogen metabolism. While the application of Biuret-¹⁵N₃ in metabolic research is an emerging area, this document outlines its potential, based on the known metabolism of biuret and established methodologies for ¹⁵N tracer studies.
Biuret-¹⁵N₃ is commercially available, with suppliers offering it at high isotopic purity (≥98 atom % ¹⁵N). Its availability opens up new avenues for researchers to explore nitrogen dynamics in various biological systems.
Properties and Synthesis of Biuret-¹⁵N₃
Chemical Properties
A summary of the key chemical properties of Biuret-¹⁵N₃ is presented in Table 1.
| Property | Value | Reference |
| Linear Formula | H₂¹⁵N(CO)¹⁵NH(CO)¹⁵NH₂ | |
| Molecular Weight | 106.06 g/mol | |
| Isotopic Purity | ≥98 atom % ¹⁵N | |
| Chemical Purity | ≥98% | |
| Form | Solid | |
| Boiling Point | 185-190 °C (decomposes) | |
| Mass Shift (M+) | +3 |
Proposed Synthesis Pathway
While specific synthesis protocols for Biuret-¹⁵N₃ are not extensively published, a plausible method involves the controlled heating of ¹⁵N-labeled urea. This process is based on the established industrial method for producing unlabeled biuret.
Experimental Protocol: Synthesis of Biuret-¹⁵N₃ from Urea-¹⁵N₂
-
Starting Material: Begin with high-purity Urea-¹⁵N₂ (≥98 atom % ¹⁵N).
-
Heating: Place the Urea-¹⁵N₂ in a reaction vessel suitable for high-temperature reactions and equipped with an outlet for gas removal. Heat the vessel to a temperature range of 185-190°C.
-
Condensation Reaction: Maintain this temperature to allow for the condensation of two molecules of Urea-¹⁵N₂ into one molecule of Biuret-¹⁵N₃, with the release of one molecule of Ammonia-¹⁵N as a byproduct.
-
Purification: After the reaction has proceeded for the desired duration, cool the reaction mixture. The resulting solid can be purified by recrystallization to separate the Biuret-¹⁵N₃ from any unreacted urea and other byproducts.
-
Analysis: The final product should be analyzed for isotopic enrichment and chemical purity using mass spectrometry and NMR spectroscopy.
Metabolic Pathway of Biuret
In biological systems, particularly in ruminants, biuret is metabolized in the rumen by microbial enzymes. The slow release of ammonia is a key characteristic of biuret metabolism.
The metabolism of biuret is a two-step enzymatic process primarily carried out by rumen microorganisms.
-
Biuretase Activity: The enzyme biuretase hydrolyzes biuret into ammonia and urea.
-
Urease Activity: The resulting urea is then further hydrolyzed by the enzyme urease into ammonia.
This slow, multi-step breakdown results in a more sustained release of ammonia compared to the rapid hydrolysis of urea. The ¹⁵N label from Biuret-¹⁵N₃ would follow this pathway, leading to the formation of ¹⁵N-ammonia, which can then be incorporated into microbial amino acids and proteins. These ¹⁵N-labeled microbial proteins can subsequently be digested and absorbed by the host animal.
Experimental Protocols for Biuret-¹⁵N₃ Tracer Studies
The following protocols are proposed based on standard methodologies for in vivo and in vitro ¹⁵N tracer studies.
In Vivo Tracer Study in a Ruminant Model
Objective: To quantify the rate of nitrogen incorporation from Biuret-¹⁵N₃ into microbial protein in the rumen.
Materials:
-
Biuret-¹⁵N₃ (≥98 atom % ¹⁵N)
-
Rumen-fistulated animal model (e.g., sheep or cattle)
-
Rumen fluid and digesta sampling equipment
-
Freeze-dryer
-
Isotope Ratio Mass Spectrometer (IRMS)
Procedure:
-
Adaptation Period: Acclimate the animal to a diet containing unlabeled biuret for a period of 2-4 weeks to ensure the microbial population is adapted to biuret utilization.
-
Tracer Administration: Administer a single oral dose of Biuret-¹⁵N₃. The exact dosage will depend on the animal's body weight and the sensitivity of the analytical instruments.
-
Sample Collection: Collect rumen fluid and digesta samples through the fistula at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours post-administration).
-
Sample Preparation:
-
Immediately freeze the collected samples in liquid nitrogen to halt microbial activity.
-
Lyophilize (freeze-dry) the samples to a constant weight.
-
Isolate the microbial protein fraction from the dried samples using differential centrifugation.
-
-
Analysis:
-
Determine the total nitrogen content of the microbial protein samples.
-
Analyze the ¹⁵N enrichment of the microbial protein nitrogen using an Isotope Ratio Mass Spectrometer (IRMS).
-
-
Data Analysis: Calculate the rate of ¹⁵N incorporation into microbial protein over time.
In Vitro Rumen Fermentation Study
Objective: To determine the kinetics of Biuret-¹⁵N₃ degradation and ammonia production in a controlled in vitro system.
Materials:
-
Biuret-¹⁵N₃ (≥98 atom % ¹⁵N)
-
Fresh rumen fluid collected from a fistulated animal
-
In vitro fermentation system (e.g., batch culture or continuous culture)
-
Gas-tight syringes for gas sampling
-
Spectrophotometer for ammonia analysis
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for ¹⁵N-ammonia analysis
Procedure:
-
Rumen Fluid Collection: Collect fresh rumen fluid from a donor animal adapted to a biuret-containing diet.
-
Incubation Setup: Prepare incubation vessels containing a buffer solution, the substrate (e.g., forage), and the collected rumen fluid.
-
Tracer Addition: Add a known amount of Biuret-¹⁵N₃ to the incubation vessels.
-
Incubation: Incubate the vessels at 39°C under anaerobic conditions.
-
Sampling: At various time points, collect liquid and gas samples from the incubation vessels.
-
Sample Analysis:
-
Analyze the liquid samples for ammonia concentration using a spectrophotometric method (e.g., Berthelot reaction).
-
Determine the ¹⁵N enrichment of the ammonia using LC-MS or GC-MS after derivatization.
-
-
Data Analysis: Model the kinetics of Biuret-¹⁵N₃ degradation and the rate of ¹⁵N-ammonia production.
Analytical Methodologies
The choice of analytical technique is critical for the accurate quantification of ¹⁵N enrichment in various biological samples.
| Analytical Technique | Application | Advantages | Disadvantages |
| Isotope Ratio Mass Spectrometry (IRMS) | Bulk ¹⁵N enrichment in solid samples (e.g., microbial protein, tissues) | High precision and sensitivity for bulk isotope ratios. | Does not provide information on the specific location of the label within a molecule. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | ¹⁵N enrichment in specific metabolites (e.g., amino acids, ammonia) in liquid samples. | Allows for the separation and quantification of individual labeled compounds. | Requires method development for each analyte. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | ¹⁵N enrichment in volatile or derivatized compounds (e.g., ammonia, amino acids). | High resolution and sensitivity. | Requires derivatization for non-volatile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and determination of positional ¹⁵N labeling. | Provides detailed structural information and can identify the exact position of the ¹⁵N label. | Lower sensitivity compared to mass spectrometry. |
Applications in Drug Development
While direct applications of Biuret-¹⁵N₃ in drug development are yet to be established, its use as a tracer for nitrogen metabolism can be extrapolated to several areas of pharmaceutical research:
-
Studying Drug Effects on Nitrogen Metabolism: Biuret-¹⁵N₃ could be used to investigate how new drug candidates affect nitrogen utilization and protein synthesis in the gut microbiome and the host.
-
Investigating Gut-Brain Axis: As the gut microbiome plays a crucial role in the gut-brain axis, understanding the impact of drugs on microbial nitrogen metabolism can provide insights into their neurological effects.
-
Development of Therapies for Metabolic Disorders: Tracer studies with Biuret-¹⁵N₃ could aid in the development of therapies for diseases characterized by altered nitrogen metabolism.
Conclusion
Biuret-¹⁵N₃ represents a promising new tool for researchers in animal science, microbiology, and drug development. Its slow-release nitrogen profile offers a unique advantage over more rapidly metabolized NPN sources like urea. The experimental protocols and analytical methods outlined in this guide provide a framework for utilizing Biuret-¹⁵N₃ to gain deeper insights into the complexities of nitrogen metabolism. As research in this area progresses, Biuret-¹⁵N₃ has the potential to become a valuable asset in the development of novel nutritional strategies and therapeutic interventions.
References
- 1. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. Nitrogen NMR [chem.ch.huji.ac.il]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. Tracing metabolic flux in vivo: basic model structures of tracer methodology - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Overview of Biuret-15N3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biuret-15N3, a stable isotope-labeled compound with potential applications in metabolic research. Due to a lack of specific published research utilizing this compound, this document focuses on its commercial availability, physicochemical properties, and potential applications extrapolated from the known metabolism of biuret and the general use of 15N-labeled compounds in tracer studies.
Commercial Availability and Product Specifications
This compound is available from specialized chemical suppliers. The following table summarizes the available quantitative data for this compound.
| Supplier | Product Name | Isotopic Purity | Chemical Purity | Molecular Formula | Molecular Weight |
| MedchemExpress | This compound | Not specified | Not specified | C₂H₅¹⁵N₃O₂ | 106.06 |
| Sigma-Aldrich | This compound | ≥98 atom % 15N[1] | ≥98% (CP)[1] | H₂¹⁵N(CO)¹⁵NH(CO)¹⁵NH₂[1] | 106.06[1] |
Potential Applications in Metabolic Research
Stable isotope-labeled compounds are invaluable tools for tracing the metabolic fate of molecules in biological systems.[2] While specific applications of this compound are not documented in the available literature, its use as a non-protein nitrogen (NPN) source in ruminant nutrition provides insights into its potential metabolic pathways. In these systems, biuret is hydrolyzed in the rumen to ammonia and urea, which is then further broken down into ammonia. This ammonia can then be utilized by rumen microbes for the synthesis of amino acids and proteins.
For researchers in drug development, this compound could potentially be used as a tracer to study:
-
Nitrogen metabolism: To track the incorporation of nitrogen from a non-amino acid source into various metabolic pathways.
-
Microbiome research: To investigate the nitrogen utilization and metabolic capabilities of gut microbiota.
-
Toxicity studies: To understand the metabolic fate and potential bioaccumulation of biuret-related compounds.
Hypothetical Metabolic Pathway of this compound
Based on its metabolism in ruminants, a hypothetical pathway for the initial breakdown of this compound in a biological system containing appropriate enzymes (e.g., biuretase and urease) is proposed. The 15N label would be incorporated into ammonia, which is a central molecule in nitrogen metabolism, and subsequently into amino acids and other nitrogen-containing biomolecules.
Caption: Hypothetical metabolic pathway of this compound.
Experimental Considerations and Methodologies
While no specific experimental protocols for this compound are available, researchers can adapt standard methodologies for 15N tracer studies. A general workflow for a tracer experiment using this compound is outlined below.
General Experimental Workflow for a this compound Tracer Study
-
Experimental Design: Define the biological system (e.g., cell culture, animal model), the dosage of this compound, and the time points for sample collection.
-
Administration of this compound: Introduce the labeled compound into the system.
-
Sample Collection: Collect relevant biological samples (e.g., cells, tissues, biofluids) at the predetermined time points.
-
Metabolite Extraction: Extract metabolites from the collected samples.
-
Sample Analysis: Analyze the extracts using mass spectrometry (MS) to detect and quantify the incorporation of 15N into various metabolites.
-
Data Analysis: Determine the isotopic enrichment in different molecules to elucidate the metabolic pathways.
References
An In-depth Technical Guide to the Safe Handling of Biuret-15N3
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling guidelines for Biuret-15N3, a nitrogen-15 labeled compound. While specific toxicological data for the isotopically labeled form is limited, the information presented here is based on the well-documented properties of the unlabeled biuret. The chemical and physical properties of this compound are expected to be nearly identical to those of biuret.
Chemical and Physical Properties
This compound is a white, crystalline solid.[1][2] It is a condensation product of two urea molecules.[3] Understanding its physical and chemical properties is crucial for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₂H₅¹⁵N₃O₂ | |
| Molecular Weight | 106.06 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 185-190 °C (decomposes) | |
| Solubility | Soluble in hot water and alcohol; very slightly soluble in ether. | |
| Stability | Stable under normal conditions. Hygroscopic. | |
| Incompatibilities | Strong oxidizing agents, strong bases. |
Hazard Identification and Toxicological Data
Biuret is classified as an irritant. While extensive toxicological studies on this compound are not available, data for unlabeled biuret suggests low acute toxicity in animals. However, it is known to be toxic to plants, which is a concern for environmental disposal.
| Hazard | Description | Source |
| Eye Irritation | Causes serious eye irritation. | |
| Skin Irritation | Causes skin irritation. | |
| Respiratory Irritation | May cause respiratory tract irritation. | |
| Acute Toxicity | Not classified as acutely toxic. Studies on animals show no acute or chronic toxicity. | |
| Carcinogenicity | Not classified as a carcinogen. | |
| Mutagenicity | Not classified as a mutagen. | |
| Reproductive Toxicity | Not classified as a reproductive toxicant. |
Hazard Symbols: Xi (Irritant)
Risk Phrases: R36/37/38 - Irritating to eyes, respiratory system and skin.
Safety Phrases: S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37 - Wear suitable protective clothing and gloves.
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of this compound.
Handling:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Avoid breathing dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry place. Recommended storage temperature is 2-8°C.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.
-
Due to its hygroscopic nature, protect from moisture.
First Aid Measures
In case of exposure, follow these first aid procedures:
| Exposure Route | First Aid Measures | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. | |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops. | |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |
Spill and Waste Disposal
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For large spills, contain the spill and collect the material.
-
Ventilate the area and wash the spill site after material pickup is complete.
Waste Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains or waterways, as it can be harmful to plants.
Experimental Protocols
While specific experimental protocols for the use of this compound were not found in the public domain, it is often used as a tracer in metabolic studies. A common application related to the non-labeled compound is the Biuret Protein Assay , which is a colorimetric method used to determine protein concentration. It is important to note that this assay uses a "Biuret reagent" and is distinct from the handling of the pure this compound compound.
Principle of the Biuret Protein Assay: In an alkaline environment, the copper(II) ions in the Biuret reagent form a coordination complex with the peptide bonds in proteins. This complex results in a characteristic purple color, the intensity of which is proportional to the protein concentration and can be measured spectrophotometrically at 540 nm.
Preparation of Standard Biuret Reagent: A typical Biuret reagent can be prepared by dissolving copper sulfate, sodium potassium tartrate, and potassium iodide in a sodium hydroxide solution. For example, one protocol suggests dissolving 1.50 g of copper sulfate (CuSO₄·5H₂O) and 6.0 g of sodium potassium tartrate (KNaC₄H₄O₆·4H₂O) in 500 mL of water, then adding 300 mL of 10% NaOH solution while stirring, and finally diluting to 1 L with water.
Visualized Workflows and Pathways
The following diagrams illustrate key logical workflows for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
Caption: First aid response protocol for different exposure routes.
References
Methodological & Application
Application Note: Quantitative Analysis of Amide-Containing Compounds Using Biuret-¹⁵N₃ as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Accurate quantification of small molecule analytes in complex biological matrices is a critical aspect of pharmaceutical research and development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its sensitivity and selectivity. The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, chromatography, and ionization efficiency.[1] This application note describes a hypothetical, yet plausible, protocol for the use of Biuret-¹⁵N₃ as an internal standard for the quantification of a structurally similar, hypothetical analyte, "Compound X," in human plasma.
Biuret (C₂H₅N₃O₂) is a small, polar molecule containing amide functional groups. Its ¹⁵N₃-labeled isotopologue, Biuret-¹⁵N₃, serves as an ideal internal standard for analytes with similar physicochemical properties, ensuring co-elution during chromatography and comparable ionization behavior. This document provides a detailed experimental protocol, data presentation, and visual workflows for this application.
Principle of Internal Standardization
An internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls.[1] The quantification is based on the ratio of the analyte's signal to the internal standard's signal. This ratio remains stable even with sample loss or matrix effects, thus ensuring accurate and precise results.[1] Biuret-¹⁵N₃, being chemically identical to its unlabeled counterpart (and by extension, similar to the analyte "Compound X"), will experience nearly identical processing and analysis variations, making it an excellent choice for an internal standard.
Experimental Protocols
Materials and Reagents
-
Analyte: Compound X (hypothetical amide-containing drug)
-
Internal Standard: Biuret-¹⁵N₃ (M.W. 106.07)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), HPLC-grade Water
-
Biological Matrix: Human Plasma (K₂EDTA)
-
Equipment:
-
Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI)
-
High-Performance Liquid Chromatography (HPLC) system
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
-
Preparation of Stock and Working Solutions
-
Compound X Stock Solution (1 mg/mL): Accurately weigh 10 mg of Compound X and dissolve in 10 mL of MeOH.
-
Biuret-¹⁵N₃ Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Biuret-¹⁵N₃ and dissolve in 10 mL of MeOH.
-
Compound X Working Solutions: Serially dilute the Compound X stock solution with 50:50 ACN:H₂O to prepare working solutions for calibration standards and quality controls.
-
IS Working Solution (100 ng/mL): Dilute the Biuret-¹⁵N₃ stock solution with 50:50 ACN:H₂O.
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of plasma sample, calibration standard, or quality control into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (100 ng/mL) to all tubes except the blank.
-
Vortex for 10 seconds.
-
Add 200 µL of cold ACN containing 0.1% FA to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to an HPLC vial for analysis.
LC-MS/MS Method
-
HPLC System:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
-
MRM Transitions: (Hypothetical values)
-
Compound X: Precursor Ion (Q1) > Product Ion (Q3)
-
Biuret-¹⁵N₃: 107.1 > 61.1 (M+H)⁺ > (H₂N-¹⁵N-CO)⁺
-
-
Data Presentation
The following tables summarize the expected quantitative data from the analysis.
Table 1: Calibration Curve for Compound X in Human Plasma
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 50,200 | 0.025 |
| 5 | 6,300 | 50,500 | 0.125 |
| 20 | 25,100 | 50,300 | 0.499 |
| 50 | 62,800 | 50,100 | 1.253 |
| 100 | 126,000 | 50,400 | 2.500 |
| 250 | 314,500 | 50,200 | 6.265 |
| 500 | 627,000 | 50,300 | 12.465 |
| 1000 | 1,255,000 | 50,100 | 25.050 |
| Regression | y = 0.025x + 0.001 | ||
| R² | 0.9995 |
Table 2: Precision and Accuracy for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.98 | 98.0 | 8.5 |
| Low QC | 3 | 3.05 | 101.7 | 6.2 |
| Mid QC | 80 | 78.9 | 98.6 | 4.1 |
| High QC | 800 | 812.3 | 101.5 | 3.5 |
Visualizations
The following diagrams illustrate the experimental workflow and the underlying principle of internal standardization.
Caption: Experimental workflow for sample analysis.
Caption: Principle of internal standardization.
Conclusion
This application note demonstrates a robust and reliable method for the quantification of an amide-containing compound ("Compound X") in human plasma using Biuret-¹⁵N₃ as an internal standard. The use of a stable isotope-labeled internal standard is crucial for mitigating variability and ensuring high-quality data in regulated bioanalysis. The provided protocol, while based on a hypothetical analyte, offers a comprehensive framework that can be adapted for the development of quantitative LC-MS/MS assays for other small molecules where Biuret-¹⁵N₃ is a suitable internal standard.
References
Application Notes and Protocols for Quantifying Protein Turnover with ¹⁵N Metabolic Labeling
Introduction
The quantification of protein turnover, the balance between protein synthesis and degradation, is crucial for understanding cellular physiology, disease pathogenesis, and the mechanism of action of therapeutic drugs. Stable isotope labeling with heavy nitrogen (¹⁵N) has become a cornerstone for these studies. This document provides a detailed overview and protocols for quantifying protein turnover using ¹⁵N metabolic labeling coupled with mass spectrometry.
It is important to clarify a potential point of confusion suggested by the term "Biuret-¹⁵N₃". The Biuret assay is a classical colorimetric method for determining total protein concentration based on the reaction of copper ions with peptide bonds.[1][2] This method, however, does not differentiate between unlabeled (¹⁴N) and stable isotope-labeled (¹⁵N) proteins and therefore cannot be used to measure protein turnover. The reference to "¹⁵N₃" points towards the use of metabolic labeling with a ¹⁵N source to track the synthesis of new proteins. This application note will focus on the established and powerful methodology of ¹⁵N metabolic labeling followed by mass spectrometric analysis to quantify protein turnover. A protocol for the Biuret assay is also provided as a complementary technique for total protein quantification, a common step in proteomics workflows.
Application Note: Quantifying Protein Turnover using ¹⁵N Metabolic Labeling
Principle
The fundamental principle of quantifying protein turnover with ¹⁵N metabolic labeling involves replacing the natural abundance nitrogen (predominantly ¹⁴N) in an organism, tissue, or cell culture with a source enriched in the stable heavy isotope ¹⁵N.[3][4] As new proteins are synthesized, they will incorporate amino acids containing ¹⁵N, leading to a measurable increase in their mass. By monitoring the rate of ¹⁵N incorporation over time using mass spectrometry, the rate of protein synthesis can be determined. Conversely, by switching back to a ¹⁴N source after a period of ¹⁵N labeling (a pulse-chase experiment), the rate of protein degradation can be measured by tracking the disappearance of the ¹⁵N-labeled protein population.[5]
Applications
-
Drug Development: Understanding how a drug affects the synthesis or degradation rates of its target protein and other proteins in the proteome.
-
Disease Research: Investigating alterations in protein homeostasis in diseases such as cancer, neurodegenerative disorders, and metabolic diseases.
-
Basic Research: Studying the regulation of protein lifespan and its role in various cellular processes.
-
Biomarker Discovery: Identifying proteins with altered turnover rates that can serve as indicators of disease or drug response.
Workflow Overview
A typical workflow for a protein turnover study using ¹⁵N metabolic labeling involves the following steps:
-
¹⁵N Labeling: Introducing a ¹⁵N-enriched nutrient source to the biological system (e.g., ¹⁵N-labeled amino acids in cell culture medium or a ¹⁵N-labeled diet for in vivo studies).
-
Time-Course Sampling: Collecting samples at various time points during the labeling (or chase) period.
-
Protein Extraction and Quantification: Isolating proteins from the samples and determining the total protein concentration, for which the Biuret assay can be used.
-
Protein Digestion: Enzymatically digesting the proteins into smaller peptides, typically with trypsin.
-
Mass Spectrometry Analysis: Analyzing the peptide mixture using high-resolution mass spectrometry to separate and quantify the relative abundance of ¹⁴N and ¹⁵N-containing peptides.
-
Data Analysis: Calculating the rate of ¹⁵N incorporation or decay for each identified protein to determine its turnover rate.
Experimental Protocols
Protocol 1: In Vivo ¹⁵N Metabolic Labeling of Rodents for Protein Turnover Analysis
This protocol is adapted from established methods for stable isotope labeling in mammals (SILAM).
Materials:
-
¹⁵N-labeled rodent diet (commercially available, with ¹⁵N enrichment >98%)
-
Control (¹⁴N) rodent diet
-
Metabolic cages for housing animals
-
Tissue collection tools (scalpels, forceps, cryovials)
-
Liquid nitrogen
-
Protein extraction buffers and reagents
-
Mass spectrometer (e.g., Q Exactive™ Plus Mass Spectrometer)
Procedure:
-
Acclimatization: Acclimate animals to the control (¹⁴N) diet and housing conditions for at least one week.
-
¹⁵N Labeling: Switch the animals to the ¹⁵N-labeled diet. For a pulse experiment, maintain the animals on this diet for the desired duration. For a pulse-chase experiment, switch the animals back to the ¹⁴N diet after a defined period of ¹⁵N labeling.
-
Time-Course Tissue Collection: At designated time points, euthanize a cohort of animals and collect tissues of interest. Immediately flash-freeze the tissues in liquid nitrogen and store them at -80°C.
-
Protein Extraction: Homogenize the frozen tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
Total Protein Quantification: Determine the total protein concentration of the extract using the Biuret assay (see Protocol 3) or another compatible method. This is important for ensuring equal loading for subsequent analysis.
-
Sample Preparation for Mass Spectrometry:
-
Take a defined amount of total protein (e.g., 100 µg) from each sample.
-
Perform in-solution or filter-aided sample preparation (FASP) for tryptic digestion.
-
Desalt the resulting peptide mixture using C18 ZipTips or equivalent.
-
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode to acquire both MS1 spectra for quantification and MS2 spectra for peptide identification.
-
Data Analysis: Use specialized software (e.g., Protein Prospector) to identify peptides and quantify the relative abundance of their ¹⁴N and ¹⁵N isotopic envelopes. The fractional synthesis rate (FSR) or degradation rate can then be calculated by fitting the data to an appropriate kinetic model.
Quantitative Data Presentation:
The results of a protein turnover study are typically presented in a table summarizing the calculated turnover rates (k) or half-lives (t₁/₂) for a list of identified proteins.
| Protein ID | Gene Name | Protein Name | Turnover Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| P12345 | Actb | Actin, cytoplasmic 1 | 0.15 | 4.62 |
| P67890 | Hsp90aa1 | Heat shock protein HSP 90-alpha | 0.30 | 2.31 |
| Q54321 | Col1a1 | Collagen alpha-1(I) chain | 0.02 | 34.66 |
Protocol 2: Dynamic SILAC (dSILAC) for Protein Turnover in Cell Culture
This protocol describes a "pulse" experiment to measure protein synthesis rates.
Materials:
-
SILAC-compatible cell culture medium (e.g., DMEM) lacking L-arginine and L-lysine
-
"Light" L-arginine (¹²C₆, ¹⁴N₄) and L-lysine (¹²C₆, ¹⁴N₂)
-
"Heavy" ¹⁵N-labeled L-arginine and L-lysine (e.g., ¹³C₆, ¹⁵N₄-Arg and ¹³C₆, ¹⁵N₂-Lys are also common)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein digestion reagents (Trypsin)
-
Mass spectrometer
Procedure:
-
Cell Culture Adaptation: Culture cells in "light" SILAC medium (supplemented with light arginine, lysine, and dFBS) for at least five passages to ensure complete incorporation of the light amino acids.
-
Initiation of Labeling: At time zero (t=0), wash the cells with PBS and replace the "light" medium with "heavy" SILAC medium (containing ¹⁵N-labeled arginine and lysine).
-
Time-Course Cell Harvesting: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), harvest the cells. Wash the cell pellets with cold PBS and store them at -80°C.
-
Protein Extraction and Quantification: Lyse the cell pellets and determine the total protein concentration using the Biuret assay (Protocol 3).
-
Sample Preparation and LC-MS/MS Analysis: Follow steps 6 and 7 from Protocol 1.
-
Data Analysis: Quantify the intensity of the "heavy" (¹⁵N-labeled) and "light" (¹⁴N-labeled) peptide pairs over time. The rate of increase in the heavy/light ratio reflects the protein synthesis rate.
Quantitative Data Presentation:
| Protein ID | Gene Name | Protein Name | Synthesis Rate (fraction/hour) |
| P08670 | HSPA8 | Heat shock cognate 71 kDa protein | 0.05 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.02 |
| P02768 | ALB | Serum albumin | 0.08 |
Protocol 3: Biuret Assay for Total Protein Quantification
This protocol provides a method for determining the total protein concentration in a sample.
Materials:
-
Biuret reagent (can be purchased or prepared)
-
Protein standard solution (e.g., Bovine Serum Albumin, BSA, at a known concentration, e.g., 5 mg/mL)
-
Spectrophotometer
-
Test tubes or cuvettes
-
Distilled water
Preparation of Biuret Reagent:
-
Dissolve 1.5 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and 6.0 g of sodium potassium tartrate (KNaC₄H₄O₆·4H₂O) in 500 mL of distilled water.
-
With stirring, add 300 mL of 10% sodium hydroxide (NaOH) solution.
-
Dilute the solution to a final volume of 1 L with distilled water. Store in a plastic bottle.
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of dilutions of the BSA standard solution (e.g., 0, 1, 2, 3, 4, 5 mg/mL) in distilled water.
-
In separate test tubes, add 1.0 mL of each standard dilution. The 0 mg/mL standard will serve as the blank.
-
-
Prepare Samples: In separate test tubes, add 1.0 mL of the protein samples (diluted if necessary to fall within the standard curve range).
-
Reaction: Add 4.0 mL of the Biuret reagent to each tube (standards and samples).
-
Incubation: Mix well and incubate at room temperature for 30 minutes. A purple color will develop.
-
Measurement: Set the spectrophotometer to a wavelength of 540 nm. Zero the instrument using the blank. Measure the absorbance of each standard and sample.
-
Calculation: Plot the absorbance of the standards versus their concentration to create a standard curve. Use the equation of the line from the standard curve to calculate the protein concentration of the unknown samples.
Quantitative Data Presentation:
| Sample | Absorbance at 540 nm | Calculated Concentration (mg/mL) |
| Standard 1 (1 mg/mL) | 0.15 | 1.0 |
| Standard 2 (2 mg/mL) | 0.30 | 2.0 |
| Standard 3 (3 mg/mL) | 0.45 | 3.0 |
| Standard 4 (4 mg/mL) | 0.60 | 4.0 |
| Standard 5 (5 mg/mL) | 0.75 | 5.0 |
| Unknown Sample 1 | 0.38 | 2.53 |
| Unknown Sample 2 | 0.55 | 3.67 |
Visualizations
Caption: Experimental workflow for quantifying protein turnover with ¹⁵N metabolic labeling.
Caption: Key signaling pathways regulating protein synthesis and degradation.
References
- 1. Protocol for Biuret Protein Assay - Creative Proteomics [creative-proteomics.com]
- 2. youtube.com [youtube.com]
- 3. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle lifetimes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Tracing Cellular Nitrogen Uptake and Metabolism using Biuret-15N3
Application Notes and Protocols for Metabolic Tracer Studies with Biuret-¹⁵N₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating metabolic pathways, quantifying flux, and understanding the fate of therapeutic compounds.[1][2] Nitrogen-15 (¹⁵N) is a non-radioactive, stable isotope that can be incorporated into molecules to trace nitrogen metabolism.[2][3] Biuret, a compound formed from the condensation of two urea molecules, is of interest in various biological contexts, from agriculture to animal nutrition.[4] While toxic to many plants by interfering with nitrogen metabolism and protein synthesis, it can be utilized by some microorganisms and ruminants as a slow-release nitrogen source. The use of triply ¹⁵N-labeled Biuret (Biuret-¹⁵N₃) as a metabolic tracer offers a unique tool to investigate its absorption, distribution, metabolism, and excretion (ADME) with high sensitivity and specificity.
These application notes provide a framework for designing and executing metabolic tracer studies using Biuret-¹⁵N₃. The protocols are intended to be adaptable for various biological systems, including cell cultures, animal models, and plant studies, with a focus on applications in drug development and metabolic research.
Core Concepts of ¹⁵N Metabolic Labeling
Metabolic tracer studies with ¹⁵N-labeled compounds involve the introduction of the labeled molecule into a biological system. The ¹⁵N atoms act as a tag, allowing researchers to track the parent molecule and its metabolic products through various biochemical pathways. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to detect and quantify the incorporation of ¹⁵N into downstream metabolites. This enables the determination of metabolic fluxes, pathway elucidation, and assessment of drug-target engagement.
Key Advantages of Using Stable Isotopes like ¹⁵N:
-
Safety: Non-radioactive, making them safe for use in a wider range of studies, including clinical trials.
-
Precision: Allows for highly sensitive and specific tracking of metabolic pathways.
-
Versatility: Can be used in a variety of biological systems, from microorganisms to humans.
Experimental Design and Protocols
Diagram: General Experimental Workflow
Caption: General workflow for a metabolic tracer study using Biuret-¹⁵N₃.
Protocol 1: In Vitro Metabolism of Biuret-¹⁵N₃ in Hepatocytes
This protocol describes a method to assess the metabolic stability and identify the metabolites of Biuret-¹⁵N₃ in a primary hepatocyte culture.
Materials:
-
Cryopreserved primary hepatocytes (human, rat, or other species of interest)
-
Hepatocyte culture medium (e.g., Williams' E Medium)
-
Biuret-¹⁵N₃ stock solution (in a suitable solvent like DMSO, <0.1% final concentration)
-
6-well culture plates
-
Incubator (37°C, 5% CO₂)
-
Ice-cold 80% methanol
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Thaw and seed hepatocytes in 6-well plates according to the supplier's instructions. Allow cells to attach and form a monolayer (typically 24-48 hours).
-
Preparation of Labeling Medium: Prepare the dosing medium by supplementing fresh culture medium with Biuret-¹⁵N₃ to a final concentration of 10 µM.
-
Labeling Experiment:
-
Aspirate the old medium from the cells.
-
Wash the cells once with warm, sterile phosphate-buffered saline (PBS).
-
Add 1 mL of the Biuret-¹⁵N₃ dosing medium to each well.
-
Incubate the plates for various time points (e.g., 0, 1, 4, 8, 24 hours). The 0-hour time point serves as the unlabeled control.
-
-
Metabolite Extraction:
-
At each time point, place the plate on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the extracts using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Monitor for the parent Biuret-¹⁵N₃ and potential ¹⁵N-containing metabolites (e.g., ¹⁵N-urea, ¹⁵N-ammonia adducts).
-
Protocol 2: In Vivo Pharmacokinetic and Metabolism Study of Biuret-¹⁵N₃ in Rodents
This protocol outlines an in vivo study to determine the pharmacokinetic profile and metabolic fate of Biuret-¹⁵N₃ in a rodent model.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Biuret-¹⁵N₃ formulation for oral or intravenous administration
-
Metabolic cages for urine and feces collection
-
Blood collection supplies (e.g., EDTA tubes)
-
Anesthesia
-
Surgical tools for tissue collection
-
Homogenizer
-
LC-MS/MS system
Procedure:
-
Acclimation: Acclimate animals to the housing conditions for at least one week.
-
Dosing:
-
Administer a single dose of Biuret-¹⁵N₃ (e.g., 5 mg/kg) via the desired route (oral gavage or intravenous injection).
-
-
Sample Collection:
-
Blood: Collect blood samples (approx. 100 µL) from the tail vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Process to obtain plasma.
-
Urine and Feces: House animals in metabolic cages and collect urine and feces at specified intervals (e.g., 0-8h, 8-24h, 24-48h).
-
Tissues: At the end of the study (e.g., 48 hours), euthanize the animals and collect major organs (liver, kidneys, muscle, etc.).
-
-
Sample Processing:
-
Plasma: Precipitate proteins with acetonitrile (1:3 v/v), centrifuge, and collect the supernatant.
-
Urine: Centrifuge to remove particulates and dilute as needed.
-
Tissues: Homogenize a known weight of tissue in an appropriate buffer, followed by protein precipitation and extraction of metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze all processed samples to quantify Biuret-¹⁵N₃ and its ¹⁵N-labeled metabolites.
-
Data Presentation and Interpretation
Quantitative data from tracer studies should be summarized in clear, structured tables to facilitate comparison across different conditions, time points, or treatment groups.
Table 1: Hypothetical Metabolic Stability of Biuret-¹⁵N₃ in Primary Hepatocytes
| Time (hours) | Biuret-¹⁵N₃ Remaining (%) | ¹⁵N-Urea Detected (Relative Abundance) |
| 0 | 100 | 0 |
| 1 | 95.2 ± 3.1 | 4.5 ± 0.8 |
| 4 | 78.6 ± 4.5 | 19.8 ± 2.2 |
| 8 | 55.1 ± 5.2 | 42.3 ± 4.1 |
| 24 | 15.3 ± 2.8 | 81.5 ± 6.7 |
| Data are presented as mean ± standard deviation (n=3). |
Table 2: Hypothetical Pharmacokinetic Parameters of Biuret-¹⁵N₃ in Rats
| Parameter | Oral Administration | Intravenous Administration |
| Dose (mg/kg) | 5 | 5 |
| Cmax (ng/mL) | 1250 ± 150 | 4500 ± 320 |
| Tmax (h) | 1.0 | 0.25 |
| AUC₀-t (ng·h/mL) | 8500 ± 980 | 11200 ± 1250 |
| t₁/₂ (h) | 4.2 ± 0.5 | 3.8 ± 0.4 |
| Bioavailability (%) | 75.9 | - |
| Data are presented as mean ± standard deviation (n=5). |
Visualization of Metabolic Pathways
Understanding the potential metabolic fate of Biuret-¹⁵N₃ is crucial for data interpretation. The following diagram illustrates the hypothetical metabolic pathways of biuret based on its chemical structure and known nitrogen metabolism pathways.
Diagram: Hypothetical Metabolic Fate of Biuret-¹⁵N₃
Caption: Hypothetical metabolic pathway of Biuret-¹⁵N₃.
Conclusion
The use of Biuret-¹⁵N₃ as a metabolic tracer provides a powerful tool for researchers in drug development and metabolic studies. The protocols and frameworks presented here offer a starting point for designing robust experiments to track the metabolic fate of biuret and its contribution to the nitrogen pool. Careful experimental design, precise analytical techniques, and thorough data analysis are essential for obtaining meaningful insights from these studies. The non-radioactive nature of ¹⁵N makes this an attractive approach for a wide range of applications, including those involving human subjects.
References
Application Notes and Protocols for Biuret-¹⁵N₃ in Soil Nitrogen Cycle Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Biuret-¹⁵N₃ as a tracer in soil science to investigate nitrogen (N) cycle dynamics. Biuret, a condensation product of urea, is present in urea-based fertilizers and can act as a slow-release nitrogen source. The use of ¹⁵N-labeled biuret allows for precise tracking of its fate in the soil-plant system, providing valuable insights into its mineralization, nitrification, microbial uptake, and potential priming effects on native soil organic matter.
Application Notes
Introduction to Biuret-¹⁵N₃ in Soil Science
Biuret (C₂H₅N₃O₂) is a chemical compound that can be found as an impurity in urea fertilizers. While high concentrations can be phytotoxic, at lower levels, it can serve as a source of nitrogen for plants and soil microorganisms. The use of biuret labeled with the stable isotope ¹⁵N at all three nitrogen positions (Biuret-¹⁵N₃) is a powerful technique to trace the pathways of biuret-derived nitrogen in the complex soil environment. This allows researchers to distinguish fertilizer-derived nitrogen from the native soil nitrogen pools, providing accurate quantification of nitrogen transformation rates.
Key Applications in Nitrogen Cycle Studies
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Mineralization and Nitrification Rates: Quantifying the rate at which organic nitrogen in biuret is converted to plant-available inorganic forms, such as ammonium (NH₄⁺) and nitrate (NO₃⁻). Studies have shown that biuret mineralizes more slowly than urea, making it a potential slow-release fertilizer.[1]
-
Microbial Immobilization: Tracking the assimilation of biuret-derived nitrogen into the microbial biomass. This is crucial for understanding how soil microorganisms compete with plants for nitrogen and contribute to soil organic nitrogen pools.
-
Plant Uptake Efficiency: Determining the efficiency with which plants take up nitrogen from biuret. This information is vital for optimizing fertilizer management practices to enhance crop nutrition and minimize nitrogen losses.
-
Priming Effects: Investigating whether the addition of biuret stimulates or retards the mineralization of native soil organic nitrogen. A study using ¹⁵N-labeled biuret demonstrated a positive priming effect on native soil N mineralization in both sandy loam and silt loam soils.[2]
-
Nitrogen Losses: Although not a direct measure, by creating a mass balance of the applied ¹⁵N, researchers can infer nitrogen losses through processes like denitrification and leaching.
Advantages of Using Biuret-¹⁵N₃
-
High Specificity: Allows for the unambiguous tracing of nitrogen originating from biuret.
-
Quantitative Analysis: Enables the precise measurement of nitrogen fluxes and pool sizes.
-
Mechanistic Insights: Provides a deeper understanding of the microbial and chemical processes governing biuret transformation in soil.
Quantitative Data Presentation
The following table summarizes quantitative data from a 112-day laboratory incubation study that investigated the priming effect of ¹⁵N-labeled biuret on native soil nitrogen mineralization in two different soil types.[2]
Table 1: Priming Effect of ¹⁵N-Labeled Biuret on Native Soil Nitrogen Mineralization [2]
| Parameter | Sandy Loam Soil | Silt Loam Soil |
| Biuret Application Rate (mg ¹⁵N-labeled biuret kg⁻¹ soil) | 100 | 100 |
| Total Soil N (%) | Not specified | Not specified |
| Primed Native Soil N Mineralization (% of total soil N) | 0.65 | 0.62 |
| Primed Native Soil N Mineralization (kg N ha⁻¹ equivalent) | 47.1 | 46.5 |
| Turnover Rate Constant of Soil Organic Matter | Increased | Increased |
Experimental Protocols
Protocol 1: Soil Incubation for Biuret-¹⁵N₃ Mineralization and Priming Effect
This protocol is designed to quantify the mineralization of Biuret-¹⁵N₃ and its priming effect on native soil organic nitrogen in a controlled laboratory setting.
3.1.1. Materials
-
Fresh field-moist soil, sieved (<2 mm)
-
¹⁵N-labeled Biuret (Biuret-¹⁵N₃)
-
Incubation vessels (e.g., 250 mL Mason jars with airtight lids)
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2 M Potassium Chloride (KCl) solution
-
Deionized water
-
Scintillation vials or other suitable containers for extracts
-
Shaker
-
Centrifuge
-
Apparatus for ¹⁵N analysis (e.g., Isotope Ratio Mass Spectrometer - IRMS)
3.1.2. Experimental Procedure
-
Soil Preparation:
-
Collect fresh soil samples from the field.
-
Sieve the soil through a 2 mm mesh to remove stones and large organic debris.
-
Determine the gravimetric water content of a subsample by oven-drying at 105°C for 24 hours.
-
Adjust the moisture content of the bulk soil to a desired level (e.g., 60% of water-holding capacity).
-
Pre-incubate the soil at the desired temperature (e.g., 25°C) for 7 days to allow microbial activity to stabilize.
-
-
Treatment Application:
-
Weigh a known amount of pre-incubated soil (e.g., 50 g dry weight equivalent) into each incubation vessel.
-
Prepare a stock solution of Biuret-¹⁵N₃ of known concentration.
-
Apply the Biuret-¹⁵N₃ solution to the soil to achieve the desired application rate (e.g., 100 mg ¹⁵N kg⁻¹ soil). Ensure even distribution.
-
Include a control group with no biuret addition and another control with unlabeled biuret.
-
Prepare triplicate samples for each treatment and each sampling time point.
-
-
Incubation:
-
Seal the incubation vessels. To trap CO₂, a vial containing a known concentration of NaOH can be included.
-
Incubate the samples in the dark at a constant temperature (e.g., 25°C) for the desired duration (e.g., 112 days).[2]
-
Periodically open the vessels to ensure aerobic conditions.
-
-
Sampling and Extraction:
-
At each sampling time point (e.g., 2, 7, 14, 28, 56, and 112 days), destructively sample the designated replicates.
-
Add a known volume of 2 M KCl solution to each soil sample (e.g., 200 mL).
-
Shake the slurry on a mechanical shaker for 1 hour.
-
Centrifuge the samples and filter the supernatant.
-
Store the extracts frozen until analysis.
-
-
Analysis:
-
Analyze the extracts for NH₄⁺-N and NO₃⁻-N concentrations using standard colorimetric or automated methods.
-
Determine the ¹⁵N enrichment of the NH₄⁺-N and NO₃⁻-N pools using an appropriate method such as diffusion followed by IRMS analysis.
-
3.1.3. Calculations
-
Gross Mineralization of Biuret-¹⁵N₃: Calculated from the appearance of ¹⁵N in the inorganic N pools (NH₄⁺ + NO₃⁻).
-
Priming Effect: Calculated by comparing the amount of non-labeled N mineralized in the Biuret-¹⁵N₃ treated soil with the amount mineralized in the control soil.
Protocol 2: Plant Uptake of Biuret-¹⁵N₃ in a Pot Study
This protocol outlines a greenhouse experiment to determine the efficiency of plant nitrogen uptake from Biuret-¹⁵N₃.
3.2.1. Materials
-
Pots filled with a known weight of soil or growing medium
-
Test plant seedlings
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¹⁵N-labeled Biuret (Biuret-¹⁵N₃)
-
Nutrient solution (N-free)
-
Drying oven
-
Ball mill or grinder
-
Elemental Analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS)
3.2.2. Experimental Procedure
-
Pot Setup and Planting:
-
Fill pots with a known amount of sieved soil.
-
Transplant seedlings of the chosen plant species into the pots.
-
Allow the plants to establish for a period (e.g., 1-2 weeks), watering as needed with deionized water or a N-free nutrient solution.
-
-
Biuret-¹⁵N₃ Application:
-
Prepare a solution of Biuret-¹⁵N₃ at a desired concentration.
-
Apply the solution evenly to the soil surface of each pot at a predetermined rate.
-
Include control groups with no nitrogen, unlabeled biuret, and a standard ¹⁵N-labeled fertilizer (e.g., ¹⁵N-urea or ¹⁵N-ammonium nitrate) for comparison.
-
Replicate each treatment.
-
-
Plant Growth and Harvest:
-
Grow the plants in a controlled environment (greenhouse) for a specified period.
-
Water the plants regularly with deionized water or N-free nutrient solution to avoid leaching.
-
At harvest, carefully separate the plants into shoots and roots.
-
Wash the roots gently to remove adhering soil.
-
Dry the plant material in an oven at 60-70°C to a constant weight.
-
Record the dry weight of shoots and roots.
-
Grind the dried plant material to a fine powder.
-
-
Analysis:
-
Analyze the powdered plant samples for total nitrogen content and ¹⁵N abundance using EA-IRMS.
-
At the end of the experiment, soil samples can also be collected and analyzed for residual ¹⁵N.
-
3.2.3. Calculations
-
Nitrogen Derived from Fertilizer (Ndff): Ndff (%) = (Atom % ¹⁵N excess in plant / Atom % ¹⁵N excess in fertilizer) x 100
-
Fertilizer N Uptake Efficiency (%): (Total N in plant x Ndff%) / Rate of fertilizer N applied
Mandatory Visualizations
Diagram 1: Nitrogen Transformation Pathway of Biuret in Soil
Caption: Transformation pathway of Biuret-¹⁵N₃ in the soil nitrogen cycle.
Diagram 2: Experimental Workflow for Soil Incubation Study
References
Application Notes and Protocols for Utilizing Biuret-15N3 in Amino Acid Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Biuret-15N3 as a Tracer
This compound, the 15N-labeled form of biuret, is a stable isotope-labeled compound with the chemical formula C2H5N3O2.[1][2] Its IUPAC name is (¹⁵N)azanylcarbonylurea, indicating that all three nitrogen atoms are the heavy isotope ¹⁵N.[1] Biuret is formed from the condensation of two urea molecules.[3][4] As a source of non-protein nitrogen (NPN), this compound serves as a valuable tracer for investigating the metabolic pathways of nitrogen. When introduced into a biological system, the ¹⁵N label can be tracked as it is incorporated into the free amino acid pool through transamination and other metabolic processes, and subsequently into proteins. This allows for the quantitative analysis of de novo amino acid synthesis, protein turnover, and overall nitrogen flux, providing critical insights for metabolic research and drug development.
Application Notes
Stable isotope-labeled amino acids and other nitrogenous compounds are indispensable tools for elucidating complex biological processes at the molecular level. The use of ¹⁵N-labeled precursors, in particular, offers a safe and effective method for tracing nitrogen metabolism without the hazards associated with radioactive isotopes.
Principle of ¹⁵N Tracing with this compound
The core principle of using this compound lies in its ability to introduce a traceable heavy nitrogen isotope into the body's metabolic nitrogen pool. Once administered, this compound is metabolized, and its ¹⁵N atoms become available for the synthesis of non-essential amino acids. This process primarily occurs through the transamination of α-keto acids. The newly synthesized ¹⁵N-labeled amino acids then enter the free amino acid pool and are utilized for protein synthesis. By measuring the ¹⁵N enrichment in various amino acids and proteins over time, researchers can quantify the rates of amino acid synthesis and protein turnover.
Key Applications:
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Quantification of de novo Amino Acid Synthesis: Tracking the incorporation of ¹⁵N from this compound into non-essential amino acids allows for the determination of their synthesis rates.
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Whole-Body Protein Turnover: By analyzing the enrichment of ¹⁵N in urinary urea and ammonia, as well as in plasma proteins, whole-body protein synthesis, breakdown, and turnover can be calculated.
-
Organ-Specific Protein Synthesis: By obtaining tissue biopsies, the fractional synthesis rate (FSR) of proteins in specific organs or tissues, such as muscle, can be determined.
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Metabolic Flux Analysis: This technique can be used to map the flow of nitrogen through various metabolic pathways, providing a deeper understanding of cellular metabolism.
-
Drug Efficacy and Target Validation: In drug development, this compound can be used to assess how a therapeutic agent affects amino acid and protein metabolism, helping to validate drug targets and evaluate efficacy.
Data Presentation
The quantitative data from a this compound tracer study is typically presented in tables to facilitate comparison and interpretation.
Table 1: Hypothetical ¹⁵N Enrichment in Plasma Amino Acids Following Oral Administration of this compound
| Time Point (hours) | Alanine (Atom % Excess) | Glutamine (Atom % Excess) | Glycine (Atom % Excess) | Aspartate (Atom % Excess) |
| 0 | 0.00 | 0.00 | 0.00 | 0.00 |
| 2 | 0.25 | 0.45 | 0.15 | 0.20 |
| 4 | 0.50 | 0.85 | 0.30 | 0.40 |
| 6 | 0.65 | 1.10 | 0.45 | 0.55 |
| 8 | 0.70 | 1.20 | 0.50 | 0.60 |
| 12 | 0.60 | 1.00 | 0.40 | 0.50 |
| 24 | 0.30 | 0.50 | 0.20 | 0.25 |
Table 2: Hypothetical Fractional Synthesis Rates (FSR) of Protein in Different Tissues
| Tissue | Treatment Group | FSR (%/day) | Standard Deviation |
| Liver | Control | 25.5 | 2.1 |
| Liver | Drug X | 18.2 | 1.9 |
| Muscle | Control | 1.8 | 0.3 |
| Muscle | Drug X | 2.5 | 0.4 |
| Pancreas | Control | 15.7 | 1.5 |
| Pancreas | Drug X | 12.1 | 1.3 |
Experimental Protocols
The following are detailed methodologies for a typical study utilizing a ¹⁵N-labeled non-protein nitrogen source like this compound to investigate amino acid and protein metabolism.
Protocol 1: In Vivo Whole-Body Protein Turnover Study in a Rat Model
1. Materials and Reagents:
-
This compound (≥98 atom % ¹⁵N)
-
Metabolic cages for urine and feces collection
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized tubes)
-
Tissue collection supplies (e.g., liquid nitrogen)
-
Internal standards (e.g., a suite of ¹³C,¹⁵N-labeled amino acids)
-
Reagents for protein hydrolysis (6N HCl)
-
Reagents for amino acid derivatization (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)
-
Solvents (e.g., acetonitrile, water, methanol, dichloromethane, ethyl acetate) of HPLC or GC grade
2. Experimental Procedure:
-
Animal Acclimation: House male Sprague-Dawley rats (250-300g) in individual metabolic cages for 3-5 days to acclimate. Provide standard chow and water ad libitum.
-
Tracer Administration: Administer a single oral dose of this compound (e.g., 50 mg/kg body weight) dissolved in sterile water.
-
Sample Collection:
-
Urine: Collect urine at baseline and at regular intervals (e.g., 0-6h, 6-12h, 12-24h) post-tracer administration. Store at -80°C.
-
Blood: Collect blood samples (approx. 200 µL) from the tail vein at baseline and at multiple time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes. Centrifuge at 3000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Tissue: At the final time point (e.g., 24 hours), euthanize the animals under deep anesthesia. Quickly excise tissues of interest (e.g., liver, skeletal muscle), freeze-clamp them in liquid nitrogen, and store at -80°C.
-
3. Sample Preparation for Mass Spectrometry:
-
Plasma Free Amino Acids:
-
To 100 µL of plasma, add 10 µL of internal standard solution and 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen gas.
-
-
Tissue Protein-Bound Amino Acids:
-
Homogenize approximately 50 mg of frozen tissue in a suitable buffer.
-
Precipitate protein using trichloroacetic acid (TCA).
-
Wash the protein pellet repeatedly with ethanol to remove contaminants.
-
Hydrolyze the protein pellet with 1 mL of 6N HCl at 110°C for 24 hours.
-
Dry the hydrolysate under nitrogen.
-
-
Amino Acid Derivatization (for GC-MS):
-
Reconstitute the dried amino acid samples.
-
Perform derivatization to create volatile esters (e.g., tert-butyldimethylsilyl (TBDMS) derivatives).
-
Add 50 µL of acetonitrile and 50 µL of MTBSTFA to the dried sample.
-
Heat at 70°C for 30 minutes.
-
4. GC-MS Analysis:
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron impact (EI) ionization source.
-
GC Separation: Inject 1 µL of the derivatized sample onto a suitable capillary column (e.g., DB-5ms). Use a temperature gradient to separate the amino acid derivatives.
-
MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor specific ions corresponding to the derivatized amino acids and their ¹⁵N-labeled counterparts.
-
Data Analysis:
-
Calculate the isotopic enrichment of each amino acid by determining the ratio of the peak area of the ¹⁵N-labeled ion (m+1, m+2, etc.) to the unlabeled ion (m+0).
-
Correct for the natural abundance of heavy isotopes.
-
Calculate the fractional synthesis rate (FSR) of tissue protein using the formula: FSR (%/hour) = (E_protein / E_precursor) * (1 / t) * 100 where E_protein is the enrichment of the amino acid in the protein hydrolysate, E_precursor is the average enrichment of the precursor amino acid in the plasma over the incorporation period, and t is the time in hours.
-
Protocol 2: In Vitro Amino Acid Metabolism in Cell Culture
1. Materials and Reagents:
-
Cell line of interest (e.g., HEK293, HepG2)
-
Cell culture medium deficient in specific non-essential amino acids
-
Dialyzed fetal bovine serum (FBS)
-
This compound
-
Cell lysis buffer
-
Reagents and solvents as listed in Protocol 1
2. Experimental Procedure:
-
Cell Culture: Grow cells to ~80% confluency in standard complete medium.
-
Labeling:
-
Wash cells with phosphate-buffered saline (PBS).
-
Switch to a custom-made medium containing this compound as the primary nitrogen source for non-essential amino acid synthesis. The medium should contain all essential amino acids.
-
Incubate the cells for various time points (e.g., 0, 6, 12, 24, 48 hours).
-
-
Cell Harvesting and Fractionation:
-
At each time point, wash cells with ice-cold PBS.
-
Lyse the cells and separate the protein fraction from the small molecule (free amino acid) fraction. This can be achieved by protein precipitation with a cold solvent like methanol or acetone.
-
-
Sample Preparation and Analysis:
-
Process the free amino acid and protein hydrolysate fractions as described in Protocol 1 (steps 3 and 4).
-
Analyze the ¹⁵N enrichment in amino acids by GC-MS or LC-MS/MS.
-
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal Intensity in ¹⁵N NMR Spectra
Welcome to the technical support center for troubleshooting low signal intensity in ¹⁵N NMR spectra. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining high-quality ¹⁵N NMR data. The following questions and answers will help you diagnose and resolve common issues related to low signal intensity.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity in my ¹⁵N NMR spectrum so low?
A1: Low signal intensity in ¹⁵N NMR is a common challenge due to the inherent properties of the ¹⁵N nucleus. The primary reasons include:
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Low Natural Abundance: The ¹⁵N isotope has a very low natural abundance of only 0.36%.[1]
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Low Gyromagnetic Ratio: ¹⁵N has a low, negative gyromagnetic ratio, which is about 10.14% that of ¹H. This fundamentally leads to a much lower signal-to-noise ratio compared to ¹H NMR.[1][2]
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Long Relaxation Times (T1): ¹⁵N nuclei can have very long spin-lattice relaxation times (T1), which means that a longer delay is required between scans to allow the magnetization to return to equilibrium. Short recycle delays can lead to signal saturation and reduced intensity.
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Negative Nuclear Overhauser Effect (NOE): The negative gyromagnetic ratio of ¹⁵N can lead to a negative NOE when decoupled from protons, which can result in signal nulling or inversion.[3]
Q2: What is the most straightforward way to enhance the signal in my ¹⁵N NMR spectrum?
A2: The most effective method to significantly boost the signal is through isotopic labeling. By synthesizing your molecule with ¹⁵N-enriched materials, you can increase the concentration of the ¹⁵N isotope from its natural abundance of 0.36% to over 95%.[4] For proteins, this is often achieved by expressing the protein in a minimal medium containing a ¹⁵N-labeled nitrogen source, such as ¹⁵NH₄Cl.
Q3: Can I improve the signal without isotopic labeling?
A3: Yes, several techniques can improve the signal for samples with natural abundance ¹⁵N:
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Increase the number of scans: Averaging more scans will increase the signal-to-noise ratio. The signal increases with the number of scans (N), while the noise increases with the square root of N. Thus, the signal-to-noise ratio improves with the square root of N.
-
Use a higher field spectrometer: A stronger magnetic field increases the population difference between spin states, leading to a stronger NMR signal.
-
Optimize acquisition parameters: Proper setting of the pulse width, receiver gain, and recycle delay is crucial.
-
Use polarization transfer techniques: Experiments like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or cross-polarization (for solid-state NMR) can transfer the higher polarization of protons to the ¹⁵N nuclei, significantly enhancing the ¹⁵N signal.
-
Use 2D inverse-detected experiments: Techniques like ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) detect the signal through the more sensitive ¹H nucleus, which dramatically improves sensitivity.
Troubleshooting Guides
Issue 1: Very weak or no detectable signal
This is a common starting point for troubleshooting. The following workflow can help you diagnose the problem:
Caption: Troubleshooting workflow for low or no ¹⁵N NMR signal.
Issue 2: Poor signal-to-noise ratio despite a visible signal
If you can see your signal, but it is noisy, the following steps can help improve the quality of your spectrum.
| Parameter | Recommended Action | Rationale |
| Number of Scans (NS) | Increase NS. | Signal-to-noise ratio increases with the square root of the number of scans. |
| Recycle Delay (D1) | Optimize D1. It should be at least 1.3-1.5 times the longest T1 of interest. For quantitative results, 5 times T1 is recommended. | A short D1 can lead to saturation of signals with long T1 relaxation times, reducing their intensity. |
| Probe Tuning and Matching | Re-tune and match the probe for the ¹⁵N frequency. | Mismatched tuning leads to inefficient power transfer and signal detection, resulting in lower signal intensity. |
| Sample Preparation | Ensure the sample is free of particulate matter by filtering it into the NMR tube. | Suspended solids can degrade the magnetic field homogeneity, leading to broader lines and lower peak height. |
| Solvent | Use a high-quality deuterated solvent. | Impurities in the solvent can introduce noise and artifacts. |
| Receiver Gain | Optimize the receiver gain. | Setting the gain too low will not take full advantage of the detector's dynamic range, while setting it too high can lead to signal clipping and artifacts. |
Experimental Protocols
Protocol 1: Basic ¹⁵N Isotopic Labeling of Proteins
This protocol is a general guideline for producing ¹⁵N-labeled proteins in E. coli.
-
Prepare Minimal Media: Prepare M9 minimal media. The standard recipe includes Na₂HPO₄, KH₂PO₄, NaCl, and a carbon source (e.g., glucose).
-
Nitrogen Source: Instead of the standard NH₄Cl, use ¹⁵NH₄Cl as the sole nitrogen source. For a 1 L culture, typically 1 gram of ¹⁵NH₄Cl is used.
-
Culture Growth:
-
Inoculate a small volume of LB medium with a single colony of E. coli carrying the expression plasmid for your protein of interest. Grow overnight.
-
Pellet the cells from the overnight culture by centrifugation and wash with M9 salts (without a nitrogen source) to remove any residual ¹⁴N.
-
Resuspend the cell pellet in the ¹⁵N-labeled M9 minimal medium and grow the culture to an appropriate optical density (e.g., OD₆₀₀ of 0.6-0.8).
-
-
Protein Expression: Induce protein expression according to your standard protocol (e.g., by adding IPTG).
-
Harvest and Purify: Harvest the cells and purify the ¹⁵N-labeled protein using your established purification procedure.
Protocol 2: Acquiring a ¹H-¹⁵N HSQC Spectrum
The ¹H-¹⁵N HSQC is a powerful experiment for detecting ¹⁵N signals indirectly through the much more sensitive ¹H nucleus.
-
Sample Preparation: Prepare your ¹⁵N-labeled protein sample in a suitable deuterated buffer. A typical concentration is 0.1 - 1 mM.
-
Spectrometer Setup:
-
Insert the sample, lock, and shim the spectrometer.
-
Calibrate the 90° pulse widths for both ¹H and ¹⁵N.
-
-
Load HSQC Pulse Program: Select a sensitivity-enhanced HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker systems).
-
Set Acquisition Parameters:
-
Spectral Widths (SW): Set the ¹H spectral width to cover all amide proton resonances (typically 12-16 ppm). Set the ¹⁵N spectral width to cover the expected amide nitrogen chemical shifts (e.g., 105-135 ppm).
-
Offsets (O1P, O2P): Center the spectral widths on the regions of interest (e.g., ~8.3 ppm for ¹H and ~120 ppm for ¹⁵N).
-
Number of Points (TD): Set TD in the direct dimension (¹H) to 2048 and in the indirect dimension (¹⁵N) to 256 or 512.
-
Number of Scans (NS): Start with 8 or 16 scans and increase as needed for better signal-to-noise.
-
Recycle Delay (D1): A delay of 1-1.5 seconds is a good starting point.
-
-
Acquisition and Processing:
-
Acquire the 2D data.
-
Process the data using appropriate window functions (e.g., squared sine bell), Fourier transformation, and phase correction in both dimensions.
-
The logical relationship for choosing an appropriate NMR experiment is outlined below:
Caption: Decision tree for selecting a suitable ¹⁵N NMR experiment.
References
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis
Disclaimer: The following guide addresses general strategies for mitigating matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS). As "Biuret-15N3 LC-MS analysis" does not correspond to a widely documented standard method, this document uses it as a hypothetical example to illustrate common challenges and solutions in LC-MS-based bioanalysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte of interest due to the presence of co-eluting, undetected components in the sample matrix (e.g., salts, lipids, proteins from plasma or tissue). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in poor accuracy, precision, and reproducibility in your this compound quantification.
Q2: I'm observing significant variability in my this compound signal intensity between samples. Could this be a matrix effect?
A2: Yes, high variability in signal intensity, especially when analyzing samples from different sources or lots, is a classic indicator of matrix effects. To confirm this, you can perform a post-extraction addition experiment.
Troubleshooting Guide
Issue: Poor reproducibility and accuracy for this compound quantification.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ion Suppression/Enhancement | 1. Perform a Post-Extraction Addition Experiment: Analyze a blank matrix extract spiked with this compound and compare the signal to a pure standard solution at the same concentration. 2. Evaluate Different Sample Preparation Techniques: Compare the matrix effect percentage after using Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). | A significant difference in signal between the post-extraction spike and the pure standard confirms a matrix effect. The goal is to find a sample preparation method that minimizes this difference. |
| Inadequate Chromatographic Separation | 1. Optimize the LC Gradient: Extend the gradient or use a shallower gradient to better separate this compound from co-eluting matrix components. 2. Test a Different Column Chemistry: If using a C18 column, consider a phenyl-hexyl or a biphenyl column to achieve a different selectivity. | Improved peak shape and a more stable baseline. The matrix effect should be reduced as interfering components are chromatographically resolved from the analyte. |
| Suboptimal Ionization Source Parameters | 1. Adjust Source Temperature and Gas Flows: Optimize the nebulizer gas, auxiliary gas, and source temperature to improve desolvation and minimize the impact of non-volatile matrix components. | A more robust and intense signal for this compound with reduced signal variability across injections. |
Experimental Protocols
Protocol 1: Quantifying Matrix Effects using Post-Extraction Addition
-
Prepare a Pure Standard Solution (Set A): Dissolve the this compound reference standard in the initial mobile phase to a final concentration of 50 ng/mL.
-
Prepare a Blank Matrix Sample: Extract a blank matrix (e.g., plasma, urine) using your established sample preparation protocol (e.g., protein precipitation).
-
Prepare a Post-Extraction Spiked Sample (Set B): Spike the extracted blank matrix from Step 2 with the this compound reference standard to a final concentration of 50 ng/mL.
-
Analysis: Inject both sets of samples into the LC-MS system and record the peak area for this compound.
-
Calculation:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Values between 85% and 115% are often considered acceptable.
-
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Mean Peak Area (n=3) | Matrix Effect (%) | Recovery (%) |
| Pure Standard (50 ng/mL) | 1,250,000 | N/A | N/A |
| Protein Precipitation (PPT) | 780,000 | 62.4% (Suppression) | 95% |
| Liquid-Liquid Extraction (LLE) | 1,050,000 | 84.0% (Suppression) | 88% |
| Solid-Phase Extraction (SPE) | 1,180,000 | 94.4% (Acceptable) | 92% |
Visual Guides
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Mechanism of ion suppression in the ESI source.
Caption: Decision tree for selecting a sample preparation method.
Technical Support Center: Improving the Accuracy of Biuret-15N3 Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of protein quantification using the Biuret method, particularly in workflows involving 15N-labeled compounds.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Biuret test and what does it measure?
The Biuret test is a colorimetric assay used to determine the total concentration of proteins in a sample.[1][2][3] The principle is based on the reaction of copper(II) ions with peptide bonds in an alkaline solution.[4][5] This reaction forms a characteristic purple-colored complex, and the intensity of the color, measured by a spectrophotometer at 540-560 nm, is directly proportional to the concentration of protein in the sample. It is important to note that the Biuret test detects the presence of at least two peptide bonds, so it is not suitable for quantifying free amino acids.
Q2: Can the Biuret test differentiate between 14N and 15N-labeled proteins?
No, the Biuret test cannot distinguish between normally abundant (14N) and heavy isotope-labeled (15N) proteins. The assay's chemistry is based on the interaction with the peptide backbone, regardless of the isotopic composition of the nitrogen atoms within that backbone. Therefore, the Biuret assay will provide the total protein concentration in a sample containing a mixture of 14N and 15N labeled proteins.
Q3: What is the primary application of the Biuret test in a 15N labeling workflow?
In a workflow involving 15N metabolic labeling for applications like quantitative proteomics via mass spectrometry, the Biuret test can be a useful preliminary step. It can be used to estimate the total protein concentration in your sample before proceeding with more complex and sensitive analyses. This initial quantification can help in normalizing sample loading for subsequent experiments, such as SDS-PAGE or mass spectrometry.
Q4: What are the main advantages and disadvantages of the Biuret test?
| Advantages | Disadvantages |
| Simple and rapid procedure. | Relatively low sensitivity compared to other protein assays like the Lowry or Bradford methods. |
| Less interference from free amino acids compared to other methods. | Several common laboratory reagents can interfere with the assay. |
| Good for whole tissue samples and other sources with high protein concentrations. | Not suitable for samples with low protein concentrations (< 0.5 g/L). |
| Inexpensive. | The color formed can be influenced by the type of protein. |
Troubleshooting Guide
This guide addresses common issues encountered during Biuret-15N3 quantification experiments.
Issue 1: Inaccurate or Inconsistent Absorbance Readings
| Possible Cause | Troubleshooting Step |
| Interfering Substances: Common laboratory reagents can interfere with the Biuret reaction, leading to inaccurate results. | Solution: Check your sample buffer for the presence of interfering substances listed in the table below. If present, consider a buffer exchange or protein precipitation and resuspension in a compatible buffer. A trichloroacetic acid (TCA) precipitation is a common method to remove interfering substances. |
| Incorrect Wavelength: Measuring absorbance at the wrong wavelength will lead to inaccurate quantification. | Solution: Ensure your spectrophotometer is set to measure absorbance at 540-560 nm. |
| Precipitation in the Sample: Turbid or precipitated samples will scatter light and lead to erroneously high absorbance readings. | Solution: Centrifuge or filter turbid solutions to clarify them before performing the assay. |
| Use of Quartz Cuvettes: The colored complex in the Biuret assay can adsorb to the surface of quartz cuvettes, leading to inaccurate readings. | Solution: Use disposable plastic cuvettes for absorbance measurements. |
| Reagent Instability: The Biuret reagent can degrade over time, especially if not stored properly. | Solution: Prepare fresh Biuret reagent or use a commercially available, stabilized formulation. Store the reagent in a plastic bottle. If using an older reagent, its performance can sometimes be improved by adding a small amount of sodium hydroxide solution. |
Table of Common Interfering Substances:
| Interfering Substance | Effect on Assay |
| Ammonium sulfate | Interferes with the reaction. |
| Tris buffer | Interferes with the reaction. |
| Glycerol | Interferes with the reaction. |
| Sucrose | Interferes with the reaction. |
| Amino acids and dipeptides | Can cross-react and lead to overestimation. |
Issue 2: Low Sensitivity for Dilute Samples
| Possible Cause | Troubleshooting Step |
| Protein Concentration Below Detection Limit: The Biuret test is not very sensitive and may not be suitable for samples with low protein concentrations. | Solution 1: Concentrate your sample using methods like ultrafiltration or TCA precipitation followed by resuspension in a smaller volume. Solution 2: Consider using a more sensitive protein assay such as the Lowry or Bradford assay if your sample composition is compatible. |
Experimental Protocols
Standard Biuret Assay Protocol
This protocol provides a general procedure for determining total protein concentration.
-
Preparation of Standard Curve:
-
Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin - BSA) in the same buffer as your sample. A typical range is 1-10 mg/mL.
-
Prepare a "blank" tube containing only the buffer.
-
-
Sample Preparation:
-
If your sample has a high protein concentration, dilute it with the same buffer used for the standards.
-
If your sample contains interfering substances, perform a TCA precipitation:
-
Add 0.2 mL of 50% (w/v) TCA solution per 1 mL of sample solution.
-
Mix well and centrifuge.
-
Discard the supernatant and dissolve the protein pellet in a known, smaller volume of distilled water or a compatible buffer.
-
-
-
Assay Procedure:
-
To 1.0 mL of each standard and sample in separate test tubes, add 2.0 mL of Biuret reagent.
-
Mix thoroughly.
-
Incubate at room temperature for 30 minutes.
-
-
Measurement:
-
Set the spectrophotometer to 540 nm.
-
Zero the spectrophotometer using the "blank" sample.
-
Measure the absorbance of each standard and sample.
-
-
Data Analysis:
-
Plot the absorbance of the standards versus their known concentrations to create a standard curve.
-
Use the standard curve to determine the protein concentration of your unknown samples.
-
Visualizations
Caption: Workflow for Biuret protein quantification in a 15N-labeling experiment.
Caption: Troubleshooting logic for inaccurate Biuret assay readings.
References
Optimizing Biuret-15N3 concentration for tracer experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Biuret-15N3 in tracer experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a tracer experiment?
A1: The optimal concentration of this compound is highly dependent on the biological system (e.g., plant species, cell culture), the application method (e.g., foliar spray, soil application, cell culture media), and the experimental goals. As a general guideline, it is crucial to start with a concentration that is high enough to be detected by mass spectrometry but low enough to avoid potential toxicity.[1] Biuret can be toxic to plants, with symptoms ranging from leaf chlorosis to necrosis.
For plant studies, consider the following starting points based on existing data for biuret in urea fertilizers:
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Foliar Application: For many crops, urea for foliar application should contain less than 1% biuret.[1] For sensitive crops like citrus, the recommended maximum biuret level is as low as 0.25%. Therefore, a starting concentration for a this compound foliar spray could be in the range of 0.1% to 0.5%.
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Soil Application: Higher concentrations of biuret are generally tolerated in soil applications. However, to avoid unintended fertilization effects from the tracer, it is best to keep the concentration as low as feasible for detection.
A pilot experiment with a concentration gradient is strongly recommended to determine the optimal, non-toxic concentration for your specific experimental setup.
Q2: I am observing signs of toxicity (e.g., cell death, leaf yellowing) in my experiment. What could be the cause?
A2: Biuret is known to be phytotoxic at high concentrations. The toxic effects are thought to be related to the inhibition of protein synthesis. If you observe toxicity, the concentration of your this compound tracer is likely too high.
Troubleshooting Steps:
-
Reduce Concentration: Immediately lower the concentration of this compound in subsequent experiments.
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Review Literature: Check for literature specific to your plant species or cell line for known sensitivities to biuret or urea.
-
Control Experiments: Ensure you have appropriate controls (e.g., unlabeled biuret at the same concentration) to confirm that the toxicity is due to the biuret itself and not another experimental factor.
Q3: The 15N enrichment in my samples is very low or undetectable. What are the possible reasons and solutions?
A3: Low 15N enrichment can be due to several factors:
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Tracer Concentration is Too Low: The amount of this compound applied may be insufficient for detection by your mass spectrometer.
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Slow Uptake and Metabolism: Plants and other organisms may absorb and metabolize biuret very slowly. This means that even if the tracer is being taken up, it may not be incorporated into downstream metabolites in detectable amounts within your experimental timeframe.
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Incorrect Sampling Time: You may be sampling too early, before significant uptake and metabolism of the this compound has occurred.
Troubleshooting Steps:
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Increase Concentration (with caution): Gradually increase the this compound concentration, being mindful of potential toxicity (see Q2).
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Extend Incubation Time: Increase the duration of the tracer experiment to allow for more time for uptake and metabolism.
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Optimize Sampling Strategy: Collect samples at multiple time points to create a time-course and identify the optimal window for detecting 15N enrichment.
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Check Mass Spectrometer Sensitivity: Ensure your instrument is properly calibrated and has the required sensitivity for detecting low levels of 15N enrichment.
Q4: Can I use the same experimental setup for this compound as I would for 15N-labeled urea?
A4: While the general principles of 15N tracer studies are similar, there are key differences to consider. Biuret is metabolized much more slowly than urea in most biological systems. This means that you may need to adjust your experimental parameters, such as the incubation time, to account for this slower metabolic rate. It is not advisable to directly substitute this compound for 15N-labeled urea without first conducting pilot studies to optimize the protocol for biuret.
Data Presentation
Table 1: Recommended Biuret Concentrations in Urea Fertilizers for Different Applications (as a proxy for tracer experiment starting points)
| Application Method | Crop Sensitivity | Recommended Max Biuret in Urea | Potential Starting Concentration Range for this compound | Reference(s) |
| Foliar Spray | General Crops | < 1.0% | 0.1% - 0.5% | |
| Foliar Spray | Sensitive Crops (e.g., Citrus) | < 0.25% | 0.05% - 0.2% | |
| Soil Application | General Crops | < 2.0% | 0.5% - 1.5% |
Table 2: Troubleshooting Guide for Common Issues in this compound Tracer Experiments
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Toxicity Observed | Tracer concentration is too high. | Reduce this compound concentration. Conduct a dose-response experiment to find the optimal, non-toxic concentration. |
| Low/No 15N Enrichment | Tracer concentration is too low. | Gradually increase this compound concentration, monitoring for toxicity. |
| Slow uptake and metabolism of biuret. | Extend the duration of the experiment. | |
| Incorrect sampling time. | Implement a time-course sampling strategy. | |
| Unexpected Results | Biuret's slow metabolism not accounted for. | Design experiments with longer time points compared to urea-based tracer studies. |
| Fertilization effect from the tracer. | Keep the tracer concentration as low as possible while still being detectable. |
Experimental Protocols
Protocol: Determining Optimal this compound Concentration for Plant Uptake Studies
1. Objective: To determine the highest concentration of this compound that does not cause phytotoxicity and results in detectable 15N enrichment in the target plant tissue.
2. Materials:
- This compound
- Unlabeled biuret (for control)
- Experimental plants (e.g., seedlings in hydroponics or soil)
- Mass spectrometer for 15N analysis
- Standard laboratory equipment
3. Procedure:
Mandatory Visualization
Caption: Workflow for optimizing this compound concentration.
Caption: Simplified pathway of this compound uptake and analysis.
References
Addressing poor solubility of Biuret-15N3 in experimental buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of Biuret-15N3 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: The solubility of unlabeled biuret in water is approximately 20.1 g/L at 25°C.[1][2][3][4] The isotopic labeling in this compound is not expected to significantly alter its fundamental physicochemical properties, including solubility. Therefore, a similar solubility profile can be anticipated. Solubility is temperature-dependent, increasing with higher temperatures. For instance, the solubility of biuret in water rises to 70 g/L at 50°C and 200 g/L at 75°C.[5]
Q2: Why is my this compound not dissolving in my experimental buffer?
A2: Several factors can contribute to poor solubility of this compound in your experimental buffer. These include the buffer's pH, ionic strength, and composition. Biuret's solubility is known to be influenced by pH, with increased solubility in alkaline conditions. If your buffer has a neutral or acidic pH, you may encounter solubility challenges. Additionally, high ionic strength or the presence of certain salts in your buffer could potentially decrease solubility.
Q3: Are there any known buffer components that interfere with this compound solubility?
A3: While specific data on buffer component interference with this compound solubility is limited, it is known that some buffers can interact with compounds containing peptide-like bonds. For instance, Tris and ammonia buffers are known to interfere with the Biuret protein assay, which relies on the interaction of copper ions with peptide bonds in an alkaline environment. Although this interference is related to the assay chemistry, it highlights the potential for interactions between buffer components and the biuret molecule that could influence solubility.
Q4: Can I use organic solvents to aid in dissolving this compound?
A4: Yes, preparing a concentrated stock solution in a suitable organic solvent is a common strategy for compounds with limited aqueous solubility. Biuret is slightly soluble in DMSO and methanol, especially with heating and sonication. You can prepare a high-concentration stock solution in one of these solvents and then dilute it into your aqueous experimental buffer. However, it is crucial to ensure the final concentration of the organic solvent in your experiment is low enough to not affect the biological system you are studying.
Troubleshooting Guide
If you are encountering poor solubility of this compound, follow these troubleshooting steps:
Issue: this compound powder is not dissolving or is forming a precipitate in the experimental buffer.
| Troubleshooting Step | Detailed Protocol | Expected Outcome |
| 1. pH Adjustment | Prepare a series of your experimental buffer at slightly different pH values, ranging from neutral to alkaline (e.g., pH 7.4, 8.0, 8.5). Attempt to dissolve a small, known amount of this compound in each buffer to determine the optimal pH for solubility. | Increased solubility of this compound at higher pH values. |
| 2. Temperature Increase | Gently warm the buffer solution while stirring, prior to and during the addition of this compound. Be cautious not to exceed temperatures that could degrade the compound or other buffer components. A temperature of 37°C to 50°C can be a good starting point. | Enhanced dissolution rate and increased solubility, as biuret's solubility in water significantly increases with temperature. |
| 3. Sonication | After adding this compound to the buffer, place the solution in a sonicator bath for 5-15 minutes. The ultrasonic waves can help to break down powder aggregates and facilitate dissolution. | Improved dispersion and dissolution of the compound, resulting in a clear solution. |
| 4. Preparation of a Concentrated Stock Solution | Prepare a concentrated stock solution of this compound in a minimal amount of a compatible organic solvent, such as DMSO or methanol. Then, dilute the stock solution into your final experimental buffer with vigorous vortexing. | The compound will be fully dissolved in the stock solution, and upon dilution, should remain in solution in the final aqueous buffer, provided the final concentration is below its solubility limit. |
| 5. Test Different Buffer Systems | If solubility issues persist, consider testing alternative buffer systems. For example, if you are using a phosphate-based buffer, try a TRIS or HEPES-based buffer, and vice versa. | You may find that this compound has better solubility in a different buffer system due to variations in ionic composition and buffering species. |
Experimental Protocols
Protocol for Preparing a Saturated Solution of this compound in Aqueous Buffer
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Add an excess amount of this compound powder to a known volume of your experimental buffer in a sterile conical tube.
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Tightly cap the tube and place it on a rotator or shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
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After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
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Carefully collect the supernatant, which represents the saturated solution of this compound in your buffer.
-
If required, the concentration of the dissolved this compound in the supernatant can be determined using an appropriate analytical method, such as mass spectrometry.
Protocol for Preparing a this compound Working Solution from a DMSO Stock
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Prepare a 100 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.
-
To prepare a 1 mM working solution in your experimental buffer, first, warm the experimental buffer to your desired final temperature (e.g., 37°C).
-
While gently vortexing the warmed buffer, add the required volume of the 100 mM DMSO stock solution dropwise. For example, add 10 µL of the 100 mM stock to 990 µL of buffer.
-
Continue to vortex for an additional 30 seconds to ensure homogeneity.
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Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use. The final DMSO concentration in this example is 1%.
Visualizations
Caption: Troubleshooting workflow for addressing poor this compound solubility.
Caption: Key factors influencing the solubility of this compound in buffers.
References
Biuret Protein Assay: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Biuret protein assay. The information is designed to help you overcome common challenges and ensure accurate and reliable results.
Troubleshooting Guide
This guide addresses specific issues you may encounter with your Biuret assay calibration curve in a question-and-answer format.
Question: Why is my calibration curve not linear?
A non-linear calibration curve can result from several factors. Here are the most common causes and their solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Wavelength | Ensure your spectrophotometer is set to measure absorbance at 540 nm, the optimal wavelength for the purple-colored complex formed in the Biuret reaction.[1][2][3][4] |
| Inaccurate Standard Dilutions | Carefully reprepare your protein standards (e.g., Bovine Serum Albumin - BSA) ensuring accurate serial dilutions.[1] Use calibrated pipettes and proper pipetting technique. |
| Protein Concentration Out of Range | The linear range of the Biuret assay is typically between 0.5 and 10 mg/mL. If your standard concentrations are too high or too low, they will fall outside the linear response range. Adjust your standard concentrations to fall within this range. |
| Contaminated Reagents or Glassware | Use clean glassware and high-quality reagents. Contaminants can interfere with the color development reaction. |
| Incubation Time Variation | Incubate all standards and samples for the recommended time (typically 20-30 minutes) at a consistent room temperature (20-25°C). Inconsistent timing can lead to variability in color development. |
Question: Why is the R-squared (R²) value of my calibration curve low?
A low R² value (typically < 0.99) indicates that the data points do not fit well to the linear regression, suggesting variability in your assay.
| Potential Cause | Troubleshooting Steps |
| Pipetting Inconsistency | Inaccurate or inconsistent pipetting of standards, samples, or the Biuret reagent is a major source of error. Ensure your pipettes are calibrated and that you are using them correctly. |
| Inadequate Mixing | Thoroughly mix the contents of each tube after adding the Biuret reagent to ensure a complete reaction. |
| Bubbles in Cuvettes | Bubbles in the cuvette can scatter light and lead to inaccurate absorbance readings. Ensure there are no bubbles in the light path when taking measurements. |
| Precipitate Formation | The presence of certain interfering substances, such as detergents or high salt concentrations, can cause the reagent to precipitate. If you observe a precipitate, you may need to dilute your sample or use a different protein assay. |
| Fluctuating Spectrophotometer Readings | Allow the spectrophotometer to warm up properly before use. If readings are still unstable, consult the instrument's user manual for troubleshooting. |
Question: Why is the background absorbance (blank) too high?
A high background reading in your blank (the tube with no protein) can be caused by:
| Potential Cause | Troubleshooting Steps |
| Contaminated Reagents | The Biuret reagent itself may be contaminated. Prepare fresh reagent and repeat the measurement. |
| Dirty Cuvettes | Use clean, scratch-free cuvettes. Fingerprints or residues on the cuvette can increase absorbance readings. |
| Interfering Substances in the Buffer | Certain substances commonly found in buffers, such as Tris and ammonium salts, can interfere with the Biuret reaction and increase background absorbance. Prepare your standards in the same buffer as your samples to compensate for this, or consider removing the interfering substance. |
Frequently Asked Questions (FAQs)
What is the principle of the Biuret assay?
The Biuret assay is a colorimetric method used to determine the total protein concentration in a sample. In an alkaline environment, copper(II) ions in the Biuret reagent form a coordination complex with the peptide bonds in proteins. This complex results in a characteristic purple color, the intensity of which is directly proportional to the protein concentration. The absorbance of this color is measured at 540 nm.
What is the typical concentration range for the Biuret assay?
The Biuret assay is suitable for protein concentrations in the range of 0.5 to 10 mg/mL. For samples with concentrations outside this range, dilution or concentration may be necessary.
What are common interfering substances in the Biuret assay?
Substances that can interfere with the Biuret assay include:
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Ammonium salts
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Tris buffer
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Reducing agents such as dithiothreitol (DTT)
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Certain amino acids, like histidine, can give a positive result
If your sample contains these substances, it may be necessary to remove them (e.g., through dialysis or precipitation) or use a different protein quantification assay.
How should I prepare the Biuret reagent?
A common formulation for the Biuret reagent involves dissolving copper sulfate pentahydrate and sodium potassium tartrate in water, followed by the addition of sodium hydroxide. It is important to follow a validated protocol for reagent preparation to ensure consistency.
How long is the color of the Biuret reaction stable?
The purple color complex is generally stable for several hours, but it is best practice to measure the absorbance within a consistent and reasonable timeframe after incubation, typically within 30 minutes to an hour, to minimize any potential for color fading.
Experimental Protocol: Generating a Standard Calibration Curve
This protocol outlines the steps for creating a standard calibration curve using Bovine Serum Albumin (BSA).
Materials:
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Bovine Serum Albumin (BSA) standard solution (e.g., 10 mg/mL)
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Biuret reagent
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Buffer or deionized water for dilutions
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Test tubes
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Pipettes and tips
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Spectrophotometer and cuvettes
Procedure:
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Prepare a series of BSA standards: Dilute the BSA stock solution to create a series of standards with concentrations ranging from 0.5 to 10 mg/mL. Also prepare a "blank" tube containing only the buffer or water used for dilutions.
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Add Biuret reagent: Add a fixed volume of Biuret reagent to each standard and the blank. For example, add 2.0 mL of reagent to 0.5 mL of each standard.
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Mix and incubate: Thoroughly mix the contents of each tube. Incubate at room temperature (20-25°C) for 20-30 minutes.
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Measure absorbance: Set the spectrophotometer to 540 nm. Use the blank to zero the spectrophotometer. Measure the absorbance of each standard.
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Plot the calibration curve: Plot a graph of absorbance (Y-axis) versus protein concentration (X-axis).
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Determine the linear regression: Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the R² value. The R² value should ideally be ≥ 0.99.
Quantitative Data Summary
Table 1: Typical BSA Standard Concentrations and Expected Absorbance
| Standard Concentration (mg/mL) | Typical Absorbance at 540 nm (Arbitrary Units) |
| 0 (Blank) | 0.000 |
| 1.0 | ~0.05 |
| 2.0 | ~0.10 |
| 4.0 | ~0.20 |
| 6.0 | ~0.30 |
| 8.0 | ~0.40 |
| 10.0 | ~0.50 |
Note: These are example values. Actual absorbance will vary depending on the specific reagent formulation and instrument.
Visualizations
Caption: Experimental workflow for generating a Biuret assay calibration curve.
Caption: Troubleshooting logic for common Biuret assay calibration curve issues.
References
Validation & Comparative
A Comparative Guide: Validating the Biuret Method Against the Kjeldahl Method for Protein Determination
For researchers, scientists, and professionals in drug development, accurate protein quantification is paramount. The Kjeldahl method has long been revered as the gold standard for determining protein content by measuring total nitrogen.[1][2] However, its time-consuming nature and use of hazardous chemicals have led to the widespread adoption of simpler and faster colorimetric methods like the Biuret test. This guide provides an objective comparison of the Biuret method against the Kjeldahl method, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their protein analysis needs.
Method Principles at a Glance
The Kjeldahl Method: Developed by Johan Kjeldahl in 1883, this method quantifies protein indirectly by measuring the total nitrogen content in a sample.[1][3] The process involves three key steps:
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Digestion: The sample is heated with concentrated sulfuric acid, which decomposes the organic matter and converts the nitrogen into ammonium sulfate.[4]
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Distillation: The digested solution is made alkaline to convert the ammonium sulfate into ammonia gas, which is then distilled and collected in an acidic solution.
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Titration: The amount of ammonia is determined by titration, and the nitrogen content is calculated. This value is then converted to protein content using a specific conversion factor (typically 6.25 for most proteins, as they are approximately 16% nitrogen).
The Biuret Method: This colorimetric method is based on the "biuret reaction," where substances containing two or more peptide bonds form a purple-colored complex with copper(II) ions in an alkaline solution. The intensity of the color, which is directly proportional to the protein concentration, is measured using a spectrophotometer at a wavelength of 540-560 nm.
Performance Comparison: Biuret vs. Kjeldahl
The Biuret method offers a simpler and faster alternative to the Kjeldahl method, and studies have shown a strong correlation between the two. While the Kjeldahl method measures total nitrogen, including non-protein nitrogen, the Biuret method specifically detects peptide bonds, offering a more direct measure of protein content.
| Parameter | Biuret Method | Kjeldahl Method | References |
| Principle | Colorimetric detection of peptide bonds by copper ions in an alkaline solution. | Determination of total organic nitrogen after acid digestion and distillation. | , |
| Speed | Rapid (typically under 30 minutes per batch). | Time-consuming (several hours per sample). | , |
| Sensitivity | Lower sensitivity (0.5–20 mg/mL). | High sensitivity (can detect low levels of nitrogen). | , |
| Specificity | Specific to peptide bonds (at least two are required). | Measures all organic nitrogen, including non-protein nitrogen. | , |
| Correlation with Kjeldahl | High correlation coefficients (typically >0.98) have been reported for various food samples. | The standard method against which other protein determination methods are often validated. | , |
| Interfering Substances | Ammonium salts and some buffers (e.g., Tris) can interfere. | None, as all organic matter is digested. | |
| Reagent/Equipment Safety | Uses alkaline copper sulfate solution. | Requires concentrated sulfuric acid and high-temperature digestion, posing significant hazards. | , |
Experimental Protocols
Kjeldahl Method Protocol (General)
This protocol outlines the fundamental steps of the Kjeldahl method. Specific sample weights, reagent volumes, and digestion times may need to be optimized based on the sample type and expected protein content.
1. Digestion:
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Accurately weigh a homogeneous sample (typically 0.5-2.0 g for dry samples) and place it into a Kjeldahl digestion flask.
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Add approximately 15 g of potassium sulfate and a catalyst (e.g., 0.3 g of copper (II) oxide).
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Carefully add 25 mL of concentrated sulfuric acid.
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Heat the flask in a digestion block, initially at a lower temperature to avoid excessive foaming, then increase the heat until the liquid is boiling steadily.
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Continue heating until the solution becomes clear (typically blue-green), and then for an additional 1-2 hours to ensure complete digestion.
-
Allow the flask to cool completely.
2. Distillation:
-
Carefully dilute the cooled digest with distilled water.
-
Prepare a receiving flask containing a known volume of a standard acid solution (e.g., boric acid or sulfuric acid) and a few drops of a mixed indicator.
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Make the digested sample alkaline by slowly adding a concentrated sodium hydroxide solution.
-
Immediately connect the flask to a distillation apparatus and begin heating to distill the ammonia into the receiving flask.
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Continue distillation until all the ammonia has been collected.
3. Titration:
-
Titrate the contents of the receiving flask with a standardized solution of hydrochloric or sulfuric acid.
-
The endpoint is indicated by a color change of the indicator.
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Calculate the nitrogen content based on the volume of titrant used, and then calculate the protein content using the appropriate conversion factor.
Biuret Method Protocol (General)
This protocol provides a general procedure for the Biuret protein assay. The volumes and concentrations of reagents and samples may be adjusted based on the specific protein concentration range and the spectrophotometer used.
1. Reagent Preparation:
-
Biuret Reagent: Dissolve 1.5 g of copper sulfate (CuSO₄·5H₂O) and 6.0 g of sodium potassium tartrate (KNaC₄H₄O₆·4H₂O) in 500 mL of distilled water. While stirring, add 300 mL of 10% sodium hydroxide (NaOH) solution. Dilute to a final volume of 1 L with distilled water and store in a plastic bottle.
2. Standard Curve Preparation:
-
Prepare a series of protein standards of known concentrations (e.g., using bovine serum albumin - BSA) ranging from approximately 0.5 to 10 mg/mL.
-
For each standard, and a blank (containing only the buffer or solvent used for the standards), pipette a fixed volume (e.g., 1 mL) into a separate test tube.
3. Sample Preparation and Assay:
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Dilute the unknown protein samples to fall within the range of the standard curve.
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Pipette the same fixed volume of the unknown samples into separate test tubes.
-
Add a larger, fixed volume of the Biuret reagent (e.g., 4 mL) to each tube (standards, blank, and unknowns).
-
Mix the contents of each tube thoroughly and incubate at room temperature for 20-30 minutes to allow for color development.
4. Spectrophotometric Measurement and Analysis:
-
Set a spectrophotometer to a wavelength of 540 nm.
-
Zero the spectrophotometer using the blank solution.
-
Measure the absorbance of each standard and unknown sample.
-
Plot a standard curve of absorbance versus protein concentration for the standards.
-
Determine the protein concentration of the unknown samples by interpolating their absorbance values on the standard curve.
Experimental Workflow Comparison
The following diagram illustrates the distinct workflows of the Kjeldahl and Biuret methods for protein determination.
Caption: Workflow comparison of Kjeldahl and Biuret methods.
References
- 1. Kjeldahl method - Wikipedia [en.wikipedia.org]
- 2. 6. ANALYSIS OF PROTEINS [people.umass.edu]
- 3. Kjeldahl Method for Protein Estimation in Food Analysis - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 4. Kjeldahl Method: Principle, Steps, Formula, Equipment & Applications [borosilscientific.com]
A Comparative Guide to Measuring Protein Dynamics: 15N-Labeled Amino Acids vs. The Biuret Method
For researchers, scientists, and drug development professionals, understanding the nuances of protein analysis techniques is paramount. This guide provides a comprehensive comparison between the use of 15N-labeled amino acids for dynamic protein synthesis studies and the Biuret method for static total protein quantification. While both are foundational techniques in protein research, their applications, principles, and the nature of the data they provide are fundamentally different.
A clarification on terminology is essential at the outset. The term "Biuret-15N3" refers to a 15N isotopically labeled version of the chemical biuret. However, its application as a tracer for monitoring protein synthesis is not a recognized or documented method in the scientific literature. The established and widely used technique for studying the dynamics of protein synthesis involves the metabolic labeling of proteins with 15N-labeled amino acids. This guide will therefore focus on the comparison between the well-established 15N-labeled amino acid methodology and the classic Biuret protein assay.
At a Glance: Key Differences
| Feature | 15N-Labeled Amino Acids (e.g., SILAC) | Biuret Method |
| Primary Application | Measurement of protein synthesis, degradation, and turnover rates (Dynamic) | Quantification of total protein concentration in a sample (Static) |
| Principle | Incorporation of "heavy" 15N-labeled amino acids into newly synthesized proteins, followed by mass spectrometry-based detection and quantification. | Colorimetric reaction where Cu2+ ions in the Biuret reagent form a complex with peptide bonds in an alkaline solution, resulting in a color change proportional to the protein concentration.[1][2][3] |
| Sample Type | Cells in culture, whole organisms that can be metabolically labeled. | Purified protein solutions, cell lysates, tissue homogenates. |
| Instrumentation | Mass Spectrometer (e.g., LC-MS/MS). | Spectrophotometer or microplate reader. |
| Output Data | Relative or absolute quantification of newly synthesized proteins over time. | A single value for the total protein concentration at a specific time point. |
| Sensitivity | High | Low to moderate.[4] |
| Throughput | Can be high-throughput with modern mass spectrometry platforms. | High-throughput compatible with microplate formats. |
Dynamic vs. Static Measurement: A Fundamental Distinction
The core difference between these two methods lies in the type of information they provide.
-
15N-Labeled Amino Acids for Dynamic Measurement: Techniques like Stable Isotope Labeling with Amino acids in Cell culture (SILAC) are designed to track the rate of biological processes.[5] By introducing amino acids containing the heavy isotope of nitrogen (15N) into the cellular environment, researchers can distinguish newly synthesized proteins from the pre-existing protein pool. This allows for the precise measurement of protein synthesis and turnover, providing a dynamic view of the proteome in response to various stimuli or in different disease states.
-
The Biuret Method for Static Measurement: The Biuret test, in contrast, provides a snapshot of the total protein content in a sample at a single point in time. The colorimetric reaction is dependent on the presence of peptide bonds, which are the fundamental linkages between amino acids in proteins. The intensity of the resulting color is proportional to the total number of peptide bonds, and therefore, the total protein concentration. This method is invaluable for normalizing samples before further analysis, such as in Western blotting or enzyme assays, but it offers no insight into the dynamic processes of protein synthesis or degradation.
Experimental Protocols
15N-Labeled Amino Acid Incorporation using SILAC
This protocol outlines a typical SILAC experiment for quantitative proteomics.
Materials:
-
SILAC-compatible cell culture medium (deficient in specific amino acids, e.g., lysine and arginine).
-
"Light" (e.g., 12C6, 14N2-Lysine and 12C6, 14N4-Arginine) and "heavy" (e.g., 13C6, 15N2-Lysine and 13C6, 15N4-Arginine) amino acids.
-
Dialyzed fetal bovine serum (dFBS).
-
Cell culture flasks, incubators, and other standard cell culture equipment.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Protein digestion enzymes (e.g., Trypsin).
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system.
Procedure:
-
Cell Culture and Labeling:
-
Culture two populations of cells. One population is grown in "light" medium, and the other in "heavy" medium.
-
Allow the cells to undergo at least five to six doublings to ensure complete incorporation of the labeled amino acids into the proteome.
-
-
Experimental Treatment:
-
Apply the experimental treatment (e.g., drug administration, growth factor stimulation) to one of the cell populations. The other population serves as the control.
-
-
Cell Lysis and Protein Extraction:
-
Harvest the cells and lyse them using an appropriate lysis buffer to extract the proteins.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate using a suitable method (the Biuret assay can be used here for normalization).
-
Mix equal amounts of protein from the "light" and "heavy" samples.
-
-
Protein Digestion:
-
Digest the mixed protein sample into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labels.
-
-
Data Analysis:
-
Specialized software is used to identify the peptides and quantify the relative abundance of the "heavy" and "light" forms. The ratio of heavy to light peptide signals reflects the change in protein abundance or synthesis rate between the two conditions.
-
Biuret Protein Assay
This protocol describes a standard Biuret test for determining total protein concentration.
Materials:
-
Biuret reagent (an alkaline solution of copper(II) sulfate and sodium potassium tartrate).
-
Protein standard of known concentration (e.g., Bovine Serum Albumin - BSA).
-
Test tubes or a 96-well microplate.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 540 nm.
-
Protein samples for quantification.
Procedure:
-
Preparation of Standards:
-
Prepare a series of dilutions of the BSA standard to create a standard curve.
-
-
Sample Preparation:
-
If necessary, dilute the protein samples to fall within the linear range of the assay.
-
-
Reaction Setup:
-
To each test tube or well, add a specific volume of the standard or unknown sample.
-
Add the Biuret reagent to each tube/well and mix thoroughly.
-
-
Incubation:
-
Incubate the mixture at room temperature for a specified time (e.g., 20-30 minutes) to allow the color to develop.
-
-
Absorbance Measurement:
-
Measure the absorbance of each sample and standard at 540 nm using a spectrophotometer. Use a blank containing the buffer and Biuret reagent to zero the instrument.
-
-
Data Analysis:
-
Plot the absorbance of the standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the protein concentration of the unknown samples based on their absorbance values.
-
Visualizing the Workflows and Underlying Biology
To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.
Protein synthesis is a tightly regulated process, with the mTOR (mechanistic Target of Rapamycin) signaling pathway playing a central role. Understanding this pathway is often a key objective of studies employing 15N-labeled amino acids.
Concluding Remarks
References
- 1. microbenotes.com [microbenotes.com]
- 2. Protocol for Biuret Protein Assay - Creative Proteomics [creative-proteomics.com]
- 3. Principle and Protocol of Biuret Method - Creative BioMart [creativebiomart.net]
- 4. Biuret Test: Principle, Procedure, and Uses • Microbe Online [microbeonline.com]
- 5. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Biuret-15N3 Data: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of proteins and peptides is paramount. The use of stable isotope-labeled internal standards, such as Biuret-15N3, in mass spectrometry has become a gold standard for achieving high accuracy and precision. However, cross-validation of these results with independent analytical techniques is crucial for robust data integrity. This guide provides an objective comparison of quantitative mass spectrometry utilizing a 15N-labeled internal standard with other widely used protein quantification methods, supported by experimental data and detailed protocols.
This guide will delve into a comparative analysis of four key techniques:
-
Quantitative Mass Spectrometry (MS) with a 15N-labeled Internal Standard: A highly specific and accurate method that utilizes a known quantity of a heavy isotope-labeled analog of the analyte to correct for variability during sample processing and analysis.
-
Bicinchoninic Acid (BCA) Assay: A colorimetric method based on the reduction of cupric ions by protein in an alkaline medium.
-
Bradford Assay: A rapid colorimetric method that relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins.
-
High-Performance Liquid Chromatography (HPLC): A separation technique that can be used for protein quantification based on the absorbance of the peptide bond or aromatic amino acid residues.
Data Presentation: A Comparative Overview
The performance of each analytical technique is summarized in the table below, providing a clear comparison of their key characteristics.
| Feature | Quantitative MS with 15N Internal Standard | Bicinchoninic Acid (BCA) Assay | Bradford Assay | HPLC-Based Quantification |
| Principle | Isotope dilution mass spectrometry | Copper reduction by peptide bonds and chelation with BCA | Protein-dye binding (Coomassie Brilliant Blue G-250) | Separation by chromatography and UV absorbance detection |
| Linear Range | Wide, typically several orders of magnitude | 20 - 2,000 µg/mL[1] | 0.2 - 1.5 mg/mL (Standard Assay)[1] | Dependent on detector and column, generally wide |
| Limit of Detection (LOD) | High sensitivity, low ng/mL to pg/mL range | ~157 µg/mL[2] | ~138 µg/mL[2] | 0.77 µg/mL (with ELSD)[3] |
| Accuracy | High, corrects for sample loss and matrix effects | Good, less protein-to-protein variability than Bradford | Moderate, dependent on protein composition | High, especially with a well-characterized standard |
| Precision (%RSD) | High, typically <15% | Good, intra-day and inter-day %RSD within ±10% | Good | High, with %RSD between 2.6% and 4% |
| Interfering Substances | Minimal, highly specific | Reducing agents, chelating agents (e.g., EDTA) | Strong alkaline buffers, detergents (e.g., SDS) | Co-eluting compounds that absorb at the detection wavelength |
| Assay Time | Longer, involves sample preparation, chromatography, and MS analysis | 30 minutes at 37°C or 2 hours at room temperature | ~5 minutes incubation at room temperature | Variable, depends on the chromatographic run time |
Mandatory Visualization
The following diagrams illustrate the experimental workflows for each of the described analytical techniques.
Experimental Protocols
Quantitative Mass Spectrometry with 15N-Labeled Internal Standard
This protocol outlines a general workflow for the relative or absolute quantification of a target protein using a 15N-labeled internal standard.
1. Sample Preparation:
- To a known amount of the biological sample containing the protein of interest, add a precise amount of the 15N-labeled internal standard (e.g., a full-length protein or a proteotypic peptide).
- Perform protein denaturation, reduction, and alkylation.
- Digest the protein mixture with a protease (e.g., trypsin) overnight at 37°C.
- Clean up the resulting peptide mixture using a solid-phase extraction (SPE) method to remove salts and other interfering substances.
- Lyophilize the peptides and resuspend them in a suitable solvent for LC-MS analysis.
2. LC-MS/MS Analysis:
- Inject the peptide mixture onto a reverse-phase HPLC column coupled to a mass spectrometer.
- Separate the peptides using a gradient of increasing organic solvent concentration.
- Analyze the eluting peptides in the mass spectrometer using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method. For targeted quantification, a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) method is often employed.
3. Data Analysis:
- Identify the peptide signals corresponding to the native (light) and the 15N-labeled (heavy) internal standard peptides.
- Integrate the peak areas for both the light and heavy peptide signals.
- Calculate the peak area ratio of the light analyte to the heavy internal standard.
- Determine the concentration of the protein in the original sample by comparing this ratio to a standard curve generated with known concentrations of the analyte and a fixed concentration of the internal standard.
Bicinchoninic Acid (BCA) Protein Assay
This protocol is for a microplate-based BCA assay.
1. Reagent Preparation:
- Prepare a BCA working reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.
2. Standard Curve Preparation:
- Prepare a series of protein standards of known concentrations (e.g., using bovine serum albumin, BSA) by diluting a stock solution. A typical range is 0 to 2 mg/mL.
3. Assay Procedure:
- Pipette 10 µL of each standard and unknown sample into separate wells of a 96-well microplate.
- Add 200 µL of the BCA working reagent to each well.
- Mix the plate gently by tapping.
- Incubate the plate at 37°C for 30 minutes.
- Cool the plate to room temperature.
4. Measurement and Analysis:
- Measure the absorbance at 562 nm using a microplate reader.
- Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
- Determine the protein concentration of the unknown samples by interpolating their absorbance values on the standard curve.
Bradford Protein Assay
This protocol is for a standard Bradford assay in a cuvette format.
1. Reagent Preparation:
- Prepare the Bradford reagent by dissolving 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol. Then, add 100 mL of 85% phosphoric acid and bring the final volume to 1 L with distilled water. Alternatively, use a commercially available reagent.
2. Standard Curve Preparation:
- Prepare a series of protein standards of known concentrations (e.g., using BSA). A typical range is 0.2 to 1.0 mg/mL.
3. Assay Procedure:
- Add 20 µL of each standard and unknown sample to separate cuvettes.
- Add 1 mL of Bradford reagent to each cuvette and mix well.
- Incubate at room temperature for 5 minutes.
4. Measurement and Analysis:
- Measure the absorbance at 595 nm using a spectrophotometer.
- Generate a standard curve by plotting the absorbance of the standards against their concentrations.
- Determine the protein concentration of the unknown samples from the standard curve.
HPLC-Based Protein Quantification
This protocol describes a general approach for protein quantification using reverse-phase HPLC with UV detection.
1. Sample and Standard Preparation:
- Prepare a series of protein or peptide standards of known concentrations.
- If quantifying a specific protein in a complex mixture, it may be necessary to first digest the sample with a protease to generate characteristic peptides.
- Filter all samples and standards through a 0.22 µm or 0.45 µm filter before injection.
2. HPLC Analysis:
- Equilibrate the reverse-phase HPLC column with the initial mobile phase conditions.
- Inject a fixed volume of the standard or sample onto the column.
- Elute the proteins or peptides using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., trifluoroacetic acid).
- Monitor the column eluent with a UV detector at a specific wavelength, typically 215 nm (for peptide bonds) or 280 nm (for aromatic amino acids).
3. Data Analysis:
- Identify the peak corresponding to the protein or peptide of interest in the chromatogram.
- Integrate the area of this peak.
- Generate a standard curve by plotting the peak areas of the standards against their known concentrations.
- Determine the concentration of the protein or peptide in the unknown samples by interpolating their peak areas on the standard curve.
References
The Enigma of Biuret-15N3: A Comparative Guide to Nitrogen Tracers in Research
For researchers, scientists, and drug development professionals, the selection of an appropriate tracer is a critical decision in metabolic studies. While Biuret-15N3 is commercially available as a stable isotope-labeled compound, a comprehensive review of publicly available scientific literature and experimental data reveals a significant gap in information regarding its specific advantages and performance compared to other nitrogen tracers. This guide, therefore, addresses the current landscape of commonly used nitrogen tracers, providing a comparative overview to aid in experimental design, while acknowledging the present lack of data for this compound.
Stable isotope labeling is a powerful and widely adopted technique in drug metabolism and pharmacokinetic studies. The use of non-radioactive isotopes, such as Nitrogen-15 (¹⁵N), offers significant advantages in safety and sensitivity, allowing for the precise tracing of metabolic pathways without the risks associated with radioactive isotopes.[1][2][3] This makes them particularly suitable for studies in vulnerable populations and for long-term monitoring.[1]
Commonly Used Nitrogen Tracers: A Head-to-Head Comparison
The choice of a nitrogen tracer is dictated by the specific biological question, the model system, and analytical methods. The most prevalent ¹⁵N-labeled tracers in metabolic research are ¹⁵N-labeled amino acids and ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl).
| Feature | ¹⁵N-Labeled Amino Acids (e.g., ¹⁵N-Glutamine) | ¹⁵N-Ammonium Chloride (¹⁵NH₄Cl) | This compound |
| Primary Application | Tracing amino acid metabolism, protein synthesis and turnover, nucleotide biosynthesis.[4] | General nitrogen metabolism, nitrogen assimilation into various biomolecules. | Information Not Available |
| Biological Specificity | High - directly traces the fate of specific amino acids. | Low - ¹⁵N can be incorporated into a wide range of nitrogen-containing compounds. | Information Not Available |
| Metabolic Scrambling | Can be a challenge, as the ¹⁵N from one amino acid can be transferred to others. | High degree of scrambling is expected as it's a primary nitrogen source. | Information Not Available |
| Cost | Generally higher, especially for specific, uniformly labeled amino acids. | Relatively low cost. | Information Not Available |
| Labeling Efficiency | Can be high, but may be affected by intracellular amino acid pools and transport kinetics. | Can achieve high enrichment in cultured cells and microorganisms. | Information Not Available |
| Toxicity | Generally low, as they are natural metabolites. High concentrations of some amino acids can be problematic. | Ammonium can be toxic to cells at high concentrations. | Information Not Available |
Experimental Considerations and Methodologies
The successful implementation of nitrogen tracing studies relies on robust experimental design and precise analytical techniques.
General Experimental Workflow for ¹⁵N Metabolic Labeling
The following diagram outlines a typical workflow for a stable isotope labeling experiment in cell culture:
References
Navigating the Nitrogen Maze: A Comparative Guide to Biuret-15N3 and its Alternatives in Metabolic Flux Analysis
For researchers, scientists, and drug development professionals delving into the intricate web of cellular metabolism, the choice of isotopic tracer is paramount. While 13C-based tracers have long been the gold standard for metabolic flux analysis (MFA), the desire to unravel the complexities of nitrogen metabolism has led to the exploration of 15N-labeled compounds. This guide provides a comprehensive comparison of the theoretical tracer, Biuret-15N3, with established alternatives, offering insights into their potential applications, limitations, and the experimental realities of tracing nitrogen versus carbon fluxes.
Metabolic flux analysis is a powerful technique for quantifying the rates of metabolic reactions within a cell, providing a snapshot of cellular physiology. The introduction of stable isotope-labeled substrates allows researchers to trace the journey of atoms through metabolic pathways. While 13C-labeled glucose and glutamine have been instrumental in mapping central carbon metabolism, understanding the flow of nitrogen—a fundamental component of amino acids, nucleotides, and other essential biomolecules—requires the use of 15N tracers.
This guide explores the hypothetical use of this compound, a molecule containing three 15N atoms, as a tracer for nitrogen metabolism and compares it to the widely used 13C-labeled tracers. Due to the lack of available experimental data for this compound, this comparison is based on the known properties of biuret and the general principles and challenges associated with 15N-based metabolic flux analysis.
Performance Comparison: this compound vs. 13C-Tracers
The selection of a tracer is a critical decision that influences the scope and resolution of a metabolic flux analysis study. The following table provides a comparative overview of the theoretical this compound and the established 13C-labeled glucose and glutamine.
| Feature | This compound (Theoretical) | [U-13C6]-Glucose | [U-13C5]-Glutamine |
| Primary Metabolic Insight | Nitrogen assimilation and amino acid biosynthesis | Central carbon metabolism (glycolysis, pentose phosphate pathway, TCA cycle) | TCA cycle anaplerosis, amino acid metabolism |
| Isotopic Enrichment Rate | Expected to be slow and pathway-dependent | Rapid for glycolytic and PPP intermediates | Rapid for TCA cycle intermediates and related amino acids |
| Metabolic Entry Point | Uncertain in mammalian cells; likely requires enzymatic breakdown | Enters at the beginning of glycolysis | Enters primarily into the TCA cycle via glutaminolysis |
| Potential for Cytotoxicity | Possible, as biuret can be toxic to some organisms at high concentrations | Low, as glucose is a primary cellular fuel | Low, as glutamine is a key nutrient |
| Data Analysis Complexity | High, due to slower incorporation and multiple nitrogen atoms | Moderate to high, well-established models exist | Moderate to high, well-established models exist |
| Commercial Availability | Not commercially available as a labeled tracer | Widely available in various labeling patterns | Widely available in various labeling patterns |
| Cost | Potentially high due to custom synthesis | Moderate to high, depending on labeling | Moderate to high, depending on labeling |
Inferred Limitations of this compound
Based on the chemical nature of biuret and the known challenges of 15N-MFA, several limitations can be inferred for the hypothetical this compound tracer:
-
Slow Isotopic Incorporation: Nitrogen fluxes are often slower than carbon fluxes. This necessitates longer labeling times to reach isotopic steady-state, which can be challenging to maintain in cell culture and may introduce confounding physiological changes.[1][2]
-
Complex Metabolic Fate: The metabolic pathway of biuret in mammalian cells is not well characterized. It would likely need to be broken down into smaller nitrogen-containing molecules like ammonia or urea before its nitrogen atoms can be incorporated into mainstream metabolism. This indirect entry complicates flux calculations.
-
Potential Toxicity: Biuret is known to be toxic to plants and its effects on mammalian cells at concentrations required for labeling studies are unknown.[3]
-
Analytical Challenges: The presence of three 15N atoms would lead to a complex mass isotopomer distribution in downstream metabolites, making data analysis and flux quantification more challenging compared to single- or uniformly-labeled tracers.
Established Alternatives: The Power of 13C-MFA
In contrast to the theoretical nature of this compound, 13C-Metabolic Flux Analysis (13C-MFA) is a mature and powerful technology.
[U-13C6]-Glucose
This uniformly labeled glucose tracer is a cornerstone of MFA, providing a global view of central carbon metabolism. As cells metabolize [U-13C6]-glucose, the 13C atoms are incorporated into intermediates of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. By measuring the mass isotopomer distributions of these metabolites, researchers can calculate the relative fluxes through these key pathways.
[U-13C5]-Glutamine
Glutamine is another critical nutrient for many cell types, and [U-13C5]-glutamine is an invaluable tracer for probing the TCA cycle and amino acid metabolism. It is particularly useful for studying anaplerotic reactions, where intermediates are replenished for biosynthesis.
Experimental Protocols
Detailed and validated protocols are essential for reproducible and reliable metabolic flux analysis.
Experimental Protocol for Steady-State 13C-Metabolic Flux Analysis
This protocol outlines the key steps for a typical steady-state 13C-MFA experiment in cultured mammalian cells.
1. Cell Culture and Adaptation:
-
Culture cells in a chemically defined medium to minimize interference from unlabeled nutrients.
-
Adapt cells to the experimental medium for at least 24 hours before the labeling experiment to ensure metabolic steady-state.
2. Isotope Labeling:
-
Replace the culture medium with a medium containing the 13C-labeled tracer (e.g., [U-13C6]-glucose or [U-13C5]-glutamine) at a known concentration.
-
Incubate the cells for a duration sufficient to reach isotopic steady-state. This is typically determined empirically but is often between 8 and 24 hours for mammalian cells.[4]
3. Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
4. Sample Analysis by LC-MS:
-
Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) to separate and detect the mass isotopomer distributions of key metabolites.
5. Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of 13C.
-
Use specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model and calculate the intracellular fluxes.
Visualizing Metabolic Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
Caption: Simplified overview of central carbon and nitrogen metabolism.
Caption: General experimental workflow for metabolic flux analysis.
Conclusion
While the direct analysis of nitrogen metabolism remains a critical frontier in understanding cellular physiology, the hypothetical this compound tracer presents significant theoretical and practical challenges. Its slow and complex metabolic fate, potential for toxicity, and the increased complexity of data analysis make it a less viable option compared to established methods.
For robust and reliable quantification of metabolic fluxes, 13C-MFA using tracers like [U-13C6]-glucose and [U-13C5]-glutamine remains the recommended approach for most applications in academic research and drug development. These methods are supported by a wealth of experimental data, established protocols, and sophisticated data analysis tools. As the field continues to evolve, the development of novel 15N tracers with more direct and rapid incorporation into central nitrogen metabolism will be essential to fully illuminate the intricate dance of nitrogen within the cell.
References
- 1. Simultaneous tracing of carbon and nitrogen isotopes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
A Researcher's Guide to the Comparative Analysis of Biuret-15N3 from Different Suppliers
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, the quality and consistency of these reagents are paramount to generating reliable and reproducible data. This guide provides a framework for the comparative analysis of Biuret-15N3 from various suppliers. By implementing the outlined experimental protocols, researchers can objectively assess the performance of this compound and make informed purchasing decisions.
This compound, a stable isotope-labeled compound, is a valuable tool in a range of applications, from metabolic studies to advanced analytical techniques.[1][2][3] Ensuring the isotopic enrichment, chemical purity, and stability of this tracer is critical for experimental success. This guide outlines the necessary experimental protocols and data presentation formats to facilitate a thorough comparison.
Key Performance Indicators for this compound
A comprehensive comparison of this compound from different suppliers should focus on the following key performance indicators:
-
Isotopic Enrichment: The percentage of molecules containing the desired 15N isotopes at all three specified nitrogen positions.
-
Chemical Purity: The percentage of the desired this compound compound, free from unlabeled biuret and other chemical impurities.
-
Stability: The propensity of the compound to remain intact and not degrade under specified storage and experimental conditions.
-
Performance in Application: The suitability and consistency of the compound in a specific downstream application, such as its use as an internal standard in mass spectrometry.
Comparative Data Summary
To facilitate a clear comparison, all quantitative data should be summarized in a structured format. The following tables provide a template for presenting the results of the proposed experimental analyses.
Table 1: Supplier Information and Product Specifications
| Supplier | Product Number | Lot Number | Quoted Isotopic Purity (atom % 15N) | Quoted Chemical Purity (%) |
| Supplier A | XXX-123 | A-001 | ≥98 | ≥98 |
| Supplier B | YYY-456 | B-002 | ≥99 | ≥99 |
| Supplier C | ZZZ-789 | C-003 | ≥98 | ≥97 |
Table 2: Experimental Determination of Isotopic Enrichment and Chemical Purity
| Supplier | Lot Number | Measured Isotopic Enrichment (atom % 15N) (Mean ± SD, n=3) | Measured Chemical Purity (%) (Mean ± SD, n=3) |
| Supplier A | A-001 | 98.5 ± 0.2 | 98.8 ± 0.1 |
| Supplier B | B-002 | 99.2 ± 0.1 | 99.5 ± 0.1 |
| Supplier C | C-003 | 98.1 ± 0.3 | 97.5 ± 0.4 |
Table 3: Stability Assessment (Degradation after 48h at 37°C)
| Supplier | Lot Number | Initial Purity (%) | Purity after 48h at 37°C (%) | Degradation (%) |
| Supplier A | A-001 | 98.8 | 98.5 | 0.3 |
| Supplier B | B-002 | 99.5 | 99.4 | 0.1 |
| Supplier C | C-003 | 97.5 | 96.8 | 0.7 |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of this compound.
Determination of Isotopic Enrichment and Chemical Purity by Mass Spectrometry
This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the isotopic enrichment and chemical purity of this compound.
Materials:
-
This compound samples from each supplier
-
Unlabeled Biuret standard
-
LC-MS grade water and acetonitrile
-
Formic acid
-
High-resolution mass spectrometer coupled with a liquid chromatography system
Procedure:
-
Sample Preparation: Prepare stock solutions of each this compound sample and the unlabeled standard in a suitable solvent (e.g., water:acetonitrile 50:50) at a concentration of 1 mg/mL. Create a series of dilutions for calibration.
-
LC Separation: Inject the samples onto a C18 reverse-phase column. Use a gradient elution with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS Analysis: Analyze the eluting compounds using a high-resolution mass spectrometer in positive ion mode. Monitor for the exact masses of unlabeled Biuret (C2H5N3O2) and this compound (C2H5(15N)3O2).
-
Data Analysis:
-
Chemical Purity: Calculate the peak area of this compound relative to the total peak area of all detected compounds.
-
Isotopic Enrichment: Determine the ratio of the peak intensity of the fully labeled this compound to the sum of intensities of all isotopic variants (partially and unlabeled).
-
Stability Assessment
This protocol evaluates the stability of this compound under stressed conditions.
Materials:
-
This compound samples from each supplier
-
Incubator set to 37°C
-
LC-MS system as described above
Procedure:
-
Initial Analysis: Analyze an aliquot of each this compound sample using the LC-MS protocol described above to determine the initial chemical purity.
-
Incubation: Incubate the remaining stock solutions at 37°C for 48 hours.
-
Final Analysis: After incubation, re-analyze the samples using the same LC-MS method to determine the final chemical purity.
-
Calculation: Calculate the percentage of degradation by comparing the initial and final purity values.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols.
Caption: Workflow for Determining Purity and Enrichment.
References
Inter-laboratory Comparison of Biuret-15N3 Quantification Methods: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of isotopically labeled compounds is paramount for reliable experimental outcomes. This guide provides a comprehensive comparison of analytical methods for the quantification of Biuret-15N3, a synthetic compound incorporating three nitrogen-15 (¹⁵N) isotopes. The primary analytical platforms evaluated are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Additionally, this guide addresses the conventional Biuret protein assay to clarify its applicability.
The selection of an appropriate analytical technique is critical and depends on various factors including the required sensitivity, specificity, and the nature of the sample matrix. This document outlines the performance characteristics of each method, supported by detailed experimental protocols, to facilitate an informed decision-making process for your analytical needs.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the quantification of this compound using LC-MS and NMR spectroscopy. These values represent typical performance and may vary based on instrumentation, experimental conditions, and sample matrix.
| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Biuret Protein Assay |
| Principle | Separation by chromatography, followed by mass-to-charge ratio detection. | Detection of nuclear spin transitions in a magnetic field. | Colorimetric detection of peptide bonds. |
| Specificity | High (based on retention time and mass-to-charge ratio). | High (based on unique chemical shifts). | Low (detects any protein/peptide). |
| Sensitivity | Very High | Moderate | Low |
| Limit of Detection (LOD) | ~0.1 - 1 ng/mL | ~1 - 10 µg/mL | ~1 - 20 mg/mL |
| Limit of Quantification (LOQ) | ~0.5 - 5 ng/mL | ~5 - 50 µg/mL | ~5 - 160 mg/mL[1] |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | Not Applicable for this compound |
| Precision (% RSD) | < 15% | < 5% | Not Applicable for this compound |
| Throughput | High | Low to Moderate | High |
| Sample Requirement | Low (µL range) | Moderate (mL range) | Moderate (mL range) |
| Destructive Analysis | Yes | No | Yes |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantification. Below are the outlined experimental protocols for each analytical technique.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and selective method ideal for quantifying low-abundance analytes in complex mixtures.[2]
a. Sample Preparation:
-
Extraction: Extract this compound from the sample matrix using a suitable organic solvent (e.g., acetonitrile or methanol).
-
Protein Precipitation: If the sample contains proteins, precipitate them by adding a cold organic solvent and centrifuge to collect the supernatant.
-
Dilution: Dilute the supernatant to a concentration within the linear range of the calibration curve.
-
Internal Standard: Add a known concentration of an appropriate internal standard (e.g., ¹³C-labeled Biuret).
b. Instrumentation and Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Data Acquisition: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).
c. Data Analysis:
-
Calibration Curve: Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful non-destructive technique that provides structural information and accurate quantification without the need for identical standards.[3]
a. Sample Preparation:
-
Dissolution: Accurately weigh and dissolve the sample containing this compound in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Internal Standard: Add a known amount of an internal standard with a distinct NMR signal (e.g., maleic acid).
-
Transfer: Transfer the solution to an NMR tube.
b. Instrumentation and Analysis:
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion and sensitivity.[4]
-
Acquisition: Acquire a ¹H or ¹⁵N NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay.
c. Data Analysis:
-
Integration: Integrate the area of a well-resolved signal from this compound and a signal from the internal standard.
-
Calculation: Calculate the concentration of this compound using the following formula: C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / V_sample) Where C is concentration, I is the integral area, N is the number of protons, MW is the molecular weight, m is the mass, and V is the volume.
Biuret Protein Assay
The Biuret test is a colorimetric method used to determine the concentration of proteins in a sample.[5] It is based on the reaction of copper(II) ions with peptide bonds in an alkaline solution, resulting in a purple-colored complex.
Applicability to this compound: The Biuret method is not suitable for the quantification of a small molecule like this compound. The test is specific for the detection of two or more peptide bonds. This compound, being a small molecule, lacks the polypeptide structure necessary for the Biuret reaction. Mention of this method is included to prevent confusion arising from the compound's name.
General Protocol:
-
Reagent Preparation: Prepare a Biuret reagent containing copper(II) sulfate, sodium hydroxide, and sodium-potassium tartrate.
-
Standard Curve: Prepare a series of protein standards (e.g., Bovine Serum Albumin) of known concentrations.
-
Reaction: Add the Biuret reagent to the standards and unknown samples.
-
Incubation: Allow the reaction to proceed for a specified time at room temperature.
-
Measurement: Measure the absorbance of the solutions at 540 nm using a spectrophotometer.
-
Quantification: Determine the protein concentration in the unknown samples by comparing their absorbance to the standard curve.
Visualizations
Inter-laboratory Comparison Workflow
The following diagram illustrates a typical workflow for an inter-laboratory comparison study to ensure method robustness and reproducibility across different sites.
Caption: Workflow for an inter-laboratory comparison study.
Analytical Method Selection Pathway
This diagram outlines the decision-making process for selecting the appropriate analytical method for this compound quantification based on experimental requirements.
Caption: Decision pathway for selecting an analytical method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FOCUS ON : NMR spectroscopy, when limits matter - SEQENS [seqens.com]
- 5. microbenotes.com [microbenotes.com]
The Researcher's Compass: A Comparative Guide to Protein Quantification and Tracer Analysis
For researchers, scientists, and drug development professionals, the precise quantification of proteins and the tracing of metabolic pathways are fundamental to experimental success. The choice of methodology can significantly impact the accuracy, cost, and efficiency of research outcomes. This guide provides a comprehensive cost-benefit analysis of using stable isotope-labeled compounds, exemplified by Biuret-¹⁵N₃, for tracer studies and compares this advanced technique with traditional colorimetric protein quantification assays.
Introduction to Stable Isotope Labeling with Biuret-¹⁵N₃
Biuret-¹⁵N₃ is a stable isotope-labeled version of biuret, where the three nitrogen atoms are replaced with the heavy isotope ¹⁵N.[1] Unlike radioactive isotopes, stable isotopes like ¹⁵N do not decay or emit radiation, making them safe for a wide range of applications, including in vivo studies.[2] The primary utility of ¹⁵N-labeled compounds lies in their application as tracers in metabolic research.[3][4] By introducing a ¹⁵N-labeled molecule into a biological system, researchers can track its metabolic fate, elucidate complex biochemical pathways, and quantify the flux of nitrogen-containing molecules using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
The key benefit of using ¹⁵N-labeled compounds is the ability to distinguish between the introduced labeled molecules and the endogenous unlabeled ones, providing a clear picture of metabolic dynamics. This approach is invaluable for studying protein synthesis and degradation, nutrient uptake, and the metabolism of drugs and other xenobiotics.
Comparative Analysis: Stable Isotope Labeling vs. Colorimetric Assays
While ¹⁵N labeling offers high precision for specific applications, traditional colorimetric assays remain the workhorses for routine total protein quantification. The most common methods include the Biuret test, the Bradford assay, and the bicinchoninic acid (BCA) assay. The choice between these methods and a stable isotope approach depends on the specific research question, the required level of detail, and budget constraints.
Table 1: Quantitative Comparison of Protein Quantification and Tracer Methodologies
| Feature | Biuret Test | Bradford Assay | BCA Assay | ¹⁵N Isotope Labeling (e.g., Biuret-¹⁵N₃) |
| Principle | Copper ions (Cu²⁺) form a complex with peptide bonds in an alkaline solution, resulting in a purple color. | Coomassie Brilliant Blue G-250 dye binds to proteins, causing a shift in absorbance maximum. | Proteins reduce Cu²⁺ to Cu⁺, which then chelates with bicinchoninic acid to produce a purple color. | Incorporation of a stable isotope into a molecule to trace its metabolic fate and quantify its abundance via mass spectrometry or NMR. |
| Primary Application | Total protein quantification. | Total protein quantification. | Total protein quantification. | Metabolic pathway analysis, protein turnover studies, quantitative proteomics. |
| Sensitivity | Low (1-20 mg/mL). | High (1-20 µg/mL). | High (0.5-1500 µg/mL). | Very High (dependent on mass spectrometer sensitivity). |
| Interfering Substances | Ammonium salts. | Detergents, strong alkaline buffers. | Reducing agents, chelating agents, and certain amino acids (cysteine, tyrosine, tryptophan). | High background of the unlabeled compound can affect detection limits. |
| Speed | Slow (30-60 minutes). | Fast (5-15 minutes). | Slow (30-60 minutes). | Can be time-consuming, involving sample preparation, instrument run time, and data analysis. |
| Cost per Sample | Low. | Low. | Moderate. | High (cost of labeled compound and instrumentation). |
| Instrumentation | Spectrophotometer. | Spectrophotometer. | Spectrophotometer. | Mass Spectrometer, NMR Spectrometer. |
Experimental Protocols
Biuret Test Protocol
The Biuret test relies on the reaction of copper ions with peptide bonds in an alkaline environment.
Materials:
-
Biuret reagent (containing copper sulfate, sodium potassium tartrate, and sodium hydroxide).
-
Protein standard solution (e.g., Bovine Serum Albumin, BSA).
-
Spectrophotometer and cuvettes.
Procedure:
-
Prepare a series of protein standards of known concentrations.
-
To 1 mL of each standard and the unknown sample, add 4 mL of Biuret reagent.
-
Mix well and incubate at room temperature for 30 minutes.
-
Measure the absorbance of each sample at 540 nm against a reagent blank.
-
Plot a standard curve of absorbance versus protein concentration and determine the concentration of the unknown sample.
Bradford Assay Protocol
The Bradford assay is a rapid and sensitive method based on the binding of Coomassie dye to proteins.
Materials:
-
Bradford reagent (Coomassie Brilliant Blue G-250 in an acidic solution).
-
Protein standard solution (e.g., BSA).
-
Spectrophotometer and cuvettes.
Procedure:
-
Prepare a series of protein standards.
-
Add a small volume of each standard and the unknown sample to separate tubes.
-
Add the Bradford reagent to each tube and mix.
-
Incubate at room temperature for 5 minutes.
-
Measure the absorbance at 595 nm.
-
Generate a standard curve and calculate the concentration of the unknown sample.
BCA Assay Protocol
The BCA assay is a sensitive method that is more tolerant to detergents than the Bradford assay.
Materials:
-
BCA reagents (Reagent A: bicinchoninic acid, Reagent B: copper (II) sulfate).
-
Protein standard solution (e.g., BSA).
-
Spectrophotometer and microplate reader or cuvettes.
Procedure:
-
Prepare a series of protein standards.
-
Prepare the BCA working reagent by mixing Reagent A and Reagent B (typically 50:1).
-
Add the protein standards and unknown samples to a microplate or cuvettes.
-
Add the BCA working reagent to each well or cuvette and mix.
-
Incubate the plate at 37°C for 30 minutes or at room temperature for 2 hours.
-
Measure the absorbance at 562 nm.
-
Create a standard curve and determine the unknown protein concentration.
Visualizing the Methodologies
To further clarify the principles and workflows, the following diagrams are provided.
Conclusion: Making an Informed Choice
The selection of a quantification or tracing methodology is a critical decision in experimental design. For routine, high-throughput quantification of total protein, the Bradford and BCA assays offer a balance of speed, sensitivity, and cost-effectiveness. The Biuret test, while less sensitive, remains a simple and inexpensive option for highly concentrated protein samples.
In contrast, for in-depth studies of metabolic pathways, protein dynamics, and quantitative proteomics, the use of stable isotope-labeled compounds like Biuret-¹⁵N₃ provides unparalleled precision and detail. Although the initial investment in labeled compounds and specialized instrumentation is higher, the quality and depth of the data generated can accelerate discovery and provide insights that are unattainable with traditional methods.
Ultimately, a thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, will empower researchers to make the most appropriate choice for their specific scientific inquiry, ensuring the generation of robust and reliable data.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Biuret-15N3
This document provides crucial guidance for the safe handling, operation, and disposal of Biuret-15N3, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to minimize risk and ensure a safe laboratory environment. The primary hazards associated with this compound are dictated by the chemical properties of biuret itself, not the stable nitrogen-15 isotope.[1] Biuret is known to cause skin and eye irritation and may cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
The minimum required PPE when handling this compound includes a lab coat, gloves, and eye protection.[1][3] The following table summarizes the recommended PPE for various situations.
| Situation | Recommended PPE | Rationale |
| Standard Handling (Weighing, preparing solutions) | Lab coat, safety glasses with side shields, nitrile gloves.[1] | Protects skin and eyes from accidental splashes and contamination. |
| High-Risk Operations (Generating dust, potential for splashing) | In addition to standard PPE, a face shield and use of a chemical fume hood are recommended. | Provides an extra layer of protection for the face and ensures adequate ventilation to prevent inhalation of dust. |
| Spill Cleanup | Coveralls, chemical-resistant gloves, safety goggles, and appropriate respiratory protection if dust is generated. | Ensures comprehensive protection during cleanup of potentially hazardous material. |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound is essential for laboratory safety. The following workflow outlines the key steps from receiving the compound to its use in experiments.
While specific experimental protocols will vary, the following provides a general methodology for handling this compound:
-
Preparation : Before handling, ensure the work area is clean and uncluttered. Work should be conducted in a certified chemical fume hood to minimize inhalation exposure, especially if the compound is volatile or may produce aerosols.
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above. Gloves must be inspected prior to use.
-
Weighing : To minimize dust generation, handle the solid compound carefully. Use a clean, dedicated spatula and weigh paper or a weigh boat.
-
Dissolving : When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Post-Handling : After handling, wash hands thoroughly with soap and water. Change contaminated clothing immediately.
Disposal Plan: Step-by-Step Guidance
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. The disposal method is determined by the chemical properties of the compound, not the isotopic label.
-
Waste Segregation : Do not mix this compound waste with other waste streams.
-
Solid Waste : Place unused this compound and contaminated solid materials (e.g., gloves, weigh boats, paper towels) into a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste : Dispose of solutions containing this compound in a designated, labeled container for liquid chemical waste. Do not pour down the drain.
-
Container Disposal : Handle uncleaned, empty containers as you would the product itself.
-
Regulatory Compliance : All waste must be disposed of in accordance with local, state, and federal regulations.
Spill Response Plan
In the event of a spill, follow your institution's established procedures for chemical spills. The following provides a general guideline for spill response.
-
Evacuate : Immediately evacuate the area to prevent further exposure.
-
Notify : Inform your supervisor and the appropriate environmental health and safety personnel.
-
Secure the Area : Prevent entry into the spill area.
-
Cleanup :
-
For small spills of solid material, carefully sweep or vacuum the material and place it in a sealed container for disposal. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., sand or earth) and place it in a sealed container for disposal.
-
-
Decontaminate : Clean the spill area with soap and water.
-
Ventilate : Ensure the area is well-ventilated after cleanup is complete.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
